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  • Product: 3-(Dimethylamino)-2-phenylpropanoic acid
  • CAS: 6286-14-2

Core Science & Biosynthesis

Foundational

3-(Dimethylamino)-2-phenylpropanoic Acid: A Comprehensive Technical Guide on Structure, Stereochemistry, and Synthesis

Executive Summary 3-(Dimethylamino)-2-phenylpropanoic acid is a highly versatile β -amino acid derivative. Characterized by a chiral center at the C2 position, this compound serves as a critical intermediate in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Dimethylamino)-2-phenylpropanoic acid is a highly versatile β -amino acid derivative. Characterized by a chiral center at the C2 position, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including atropic acid derivatives and various Mannich base pharmacophores. This whitepaper provides an in-depth analysis of its stereochemical properties, self-validating synthetic workflows, and structural characterization designed for drug development professionals.

Chemical Identity and Quantitative Data

Before delving into mechanistic pathways, it is crucial to establish the foundational physicochemical properties of the compound. The dual existence of this molecule as a free base and a hydrochloride salt dictates its handling in synthetic workflows.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-(Dimethylamino)-2-phenylpropanoic acid
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol (Free base) / 229.71 g/mol (HCl salt)
CAS Registry Number 6286-14-2 (Free base) / 858785-97-4 (HCl salt)
Appearance White to off-white crystalline solid
Key Functional Groups Carboxylic acid (-COOH), Dimethylamino (-N(CH3)2), Phenyl (-C6H5)

Stereochemistry and 3D Conformational Analysis

The stereochemistry of 3-(dimethylamino)-2-phenylpropanoic acid is dictated by the C2 carbon, which is bonded to four distinct substituents. Because the standard synthesis yields a racemate, understanding the spatial arrangement is critical for downstream chiral resolution.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration ((R) or (S)), we apply the CIP priority rules to the C2 stereocenter:

  • -COOH (Priority 1): The carbon is bonded to (O, O, O) due to the double bond to one oxygen and a single bond to the hydroxyl oxygen.

  • -CH2N(CH3)2 (Priority 2): The carbon is bonded to (N, H, H). Nitrogen (atomic number 7) takes precedence over the carbon atoms in the phenyl ring.

  • -C6H5 (Priority 3): The aromatic carbon is bonded to (C, C, C) via Kekulé resonance structures.

  • -H (Priority 4): Hydrogen has the lowest atomic number.

CIP C2 Chiral Center (C2) P1 Priority 1: -COOH (C bonded to O,O,O) C2->P1 P2 Priority 2: -CH2N(CH3)2 (C bonded to N,H,H) C2->P2 P3 Priority 3: -C6H5 (C bonded to C,C,C) C2->P3 P4 Priority 4: -H (Lowest atomic mass) C2->P4

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignments for the C2 stereocenter.

Zwitterionic Equilibrium

In aqueous environments, the molecule exists predominantly as a zwitterion. The basic dimethylamino group (pKa ~9.5) is protonated, and the carboxylic acid (pKa ~4.0) is deprotonated. This ionic state drastically affects its solubility profile, making the free base highly soluble in polar solvents but easily precipitated at its isoelectric point (pI ~4.8).

Synthesis: The Mannich Reaction Pathway

The primary synthetic route to 3-(dimethylamino)-2-phenylpropanoic acid [1] is a multicomponent Mannich condensation utilizing phenylacetic acid, formaldehyde, and dimethylamine.

Mechanistic Causality

The reaction relies on the generation of a highly electrophilic iminium ion from formaldehyde and dimethylamine. Phenylacetic acid, under thermal conditions, undergoes enolization. The enol nucleophilically attacks the iminium ion, forming the new C-C bond at the alpha position (C2). Because the enol is planar, the attack occurs from both faces with equal probability, yielding a racemic mixture.

G PAA Phenylacetic Acid Mannich Mannich Condensation (Thermal Activation) PAA->Mannich HCHO Formaldehyde HCHO->Mannich DMA Dimethylamine DMA->Mannich Racemate rac-3-(Dimethylamino)- 2-phenylpropanoic acid Mannich->Racemate C-C Bond Formation Resolution Chiral Resolution (Diastereomeric Salts) Racemate->Resolution Chiral Auxiliary R_Enant (R)-Enantiomer Resolution->R_Enant Crystallization S_Enant (S)-Enantiomer Resolution->S_Enant Mother Liquor

Figure 2: Synthetic workflow and chiral resolution of the target racemate.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints to prevent downstream failures.

Step 1: Iminium Ion Generation

  • Action: In a round-bottom flask, dissolve dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.2 eq) in glacial acetic acid (3 mL/mmol). Stir at 60°C for 30 minutes.

  • Causality: Acetic acid acts as both a solvent and an acid catalyst, driving the dehydration of the hemiaminal intermediate to form the reactive iminium species.

  • Validation Check: The initial suspension must transition to a clear, homogeneous solution. Persistent cloudiness indicates incomplete paraformaldehyde depolymerization; do not proceed until the solution is entirely clear.

Step 2: Enol Attack and Condensation

  • Action: Add phenylacetic acid (1.0 eq) to the mixture. Elevate the temperature to 90-95°C and reflux for 4-6 hours.

  • Causality: Elevated temperatures are required to overcome the activation energy barrier for the enolization of phenylacetic acid, allowing it to attack the electrophile.

  • Validation Check: Monitor via TLC (Eluent: DCM/MeOH 9:1, UV visualization). The reaction is validated as complete when the phenylacetic acid spot (Rf ~0.6) disappears, replaced by a polar, ninhydrin-positive baseline spot.

Step 3: Zwitterion Precipitation (Work-up)

  • Action: Cool the mixture to room temperature. Evaporate the acetic acid under reduced pressure. Dissolve the residue in minimal water and carefully adjust the pH to 4.8 using 2M NaOH.

  • Causality: A pH of 4.8 approximates the isoelectric point (pI) of the product, neutralizing the net charge and minimizing aqueous solubility to induce crystallization.

  • Validation Check: A thick white precipitate should form precisely as the pH approaches 4.8. Filter, wash with cold acetone, and determine the melting point. A sharp melting point confirms the absence of unreacted starting materials and validates the purity of the isolated racemate.

Applications in Drug Development

3-(Dimethylamino)-2-phenylpropanoic acid is a highly sought-after intermediate in medicinal chemistry [2].

Precursor to Atropic Acid: Through a controlled elimination reaction (loss of dimethylamine), this compound is converted into atropic acid ( α -phenylacrylic acid) [3]. Atropic acid is a critical building block for anticholinergic drugs, including Ipratropium bromide and Atropine derivatives.

Mannich Base Pharmacophores: The structural motif of a β -amino acid with an aromatic appendage is a recognized pharmacophore. Mannich bases frequently exhibit enhanced lipophilicity and target-binding affinities, making this compound a valuable scaffold for developing novel CNS-active agents and antimicrobial drugs [4].

References

  • Accela ChemBio. "Advanced R&D Chemicals: 138999-34-5 and related intermediates." AccelaChem. Available at:[Link]

Exploratory

Engineering Proteolytic Resilience and Chiral Resolution: The Biological and Synthetic Significance of N,N-Dimethyl-L-phenylalanine

Executive Summary In the landscape of modern drug development and analytical chemistry, the strategic modification of natural amino acids is a cornerstone for overcoming pharmacokinetic limitations. N,N-dimethyl-L-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and analytical chemistry, the strategic modification of natural amino acids is a cornerstone for overcoming pharmacokinetic limitations. N,N-dimethyl-L-phenylalanine (CAS 17469-89-5) represents a critical evolutionary step from its natural precursor, L-phenylalanine. By introducing two methyl groups at the α -amino nitrogen, researchers fundamentally alter the molecule's steric profile, hydrogen-bonding capacity, and lipophilicity.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these physicochemical shifts and their direct applications in peptidomimetics and enantioselective chromatography. The methodologies provided herein are designed with strict self-validating mechanisms, ensuring that your experimental workflows yield reproducible, high-fidelity data.

Structural Causality: The Chemistry of N,N-Dimethylation

To utilize N,N-dimethyl-L-phenylalanine effectively, one must first understand the thermodynamic and structural consequences of its N-alkylation.

Natural L-phenylalanine possesses a primary amine capable of acting as a dual hydrogen-bond donor. When incorporated into a peptide backbone, these N-H bonds are critical for stabilizing secondary structures like α -helices and β -sheets. However, the exhaustive methylation to a tertiary amine in N,N-dimethyl-L-phenylalanine eliminates these hydrogen-bond donors entirely .

The Causality of Modification:

  • Conformational Restriction: The steric bulk of the N,N-dimethyl group severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This forces the peptide into specific, rigid conformations (such as β -turns), which is highly advantageous for optimizing Structure-Activity Relationships (SAR) when targeting deep receptor binding pockets .

  • Proteolytic Shielding: Exopeptidases (specifically aminopeptidases) rely on the recognition of a terminal primary or secondary amine to initiate hydrolysis. The tertiary amine of N,N-dimethyl-L-phenylalanine effectively cloaks the N-terminus, rendering the adjacent peptide bond invisible to enzymatic degradation.

BiologicalSignificance L_Phe L-Phenylalanine (Precursor) NNDM_Phe N,N-Dimethyl-L-phenylalanine (Dual N-Methylation) L_Phe->NNDM_Phe Reductive Amination Steric Increased Steric Bulk NNDM_Phe->Steric Lipo Enhanced Lipophilicity (XLogP: -0.4) NNDM_Phe->Lipo HBond Loss of N-H Donors NNDM_Phe->HBond Protease Aminopeptidase Resistance Steric->Protease SAR Conformational Control in Peptidomimetics Steric->SAR Perm Membrane / BBB Permeability Lipo->Perm HBond->Protease HBond->SAR

Fig 1: Mechanistic pathways linking N,N-dimethylation to enhanced pharmacological properties.

Quantitative Physicochemical Profiling

Understanding the baseline metrics of this compound is essential for predicting its behavior in both biological assays and chromatographic systems. The table below synthesizes the quantitative shifts induced by N,N-dimethylation.

Physicochemical PropertyL-PhenylalanineN,N-Dimethyl-L-phenylalanineBiological / Experimental Impact
Molecular Weight 165.19 g/mol 193.24 g/mol Increased mass alters mass spectrometry (MS) fragmentation patterns.
XLogP (Lipophilicity) -1.38-0.4Masking the polar amine increases lipophilicity, facilitating passive diffusion across lipid bilayers (e.g., Blood-Brain Barrier).
H-Bond Donors 21 (Carboxyl only)Prevents standard intermolecular hydrogen bonding at the N-terminus.
Melting Point ~283 °C (dec.)225–227 °CLower crystalline lattice energy due to the loss of amine-driven hydrogen bonding networks .
Regulatory Utility Dietary SupplementANDA / QC StandardServes as a highly stable reference standard for analytical method validation (AMV) .

Analytical Applications: Ligand-Exchange Chromatography

Beyond peptide synthesis, N,N-dimethyl-L-phenylalanine is a premier chiral selector in analytical chemistry. When complexed with Copper(II), it forms a highly asymmetric coordination sphere.

The Causality of Chiral Resolution: When a racemic mixture of an analyte (e.g., an underivatized amino acid or a β -blocker) is injected into an HPLC system utilizing this Cu(II) complex in the mobile phase, transient diastereomeric complexes are formed. The severe steric hindrance provided by the N,N-dimethyl groups forces the D- and L- enantiomers of the analyte to adopt different coordination geometries. This thermodynamic difference in complex stability translates directly into distinct chromatographic retention times, allowing for baseline resolution of enantiomers.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as closed-loop systems. They include mandatory self-validation steps to prevent the propagation of errors in downstream applications.

Protocol 5.1: Enantioselective Chiral Resolution via Cu(II) Complexation

Objective: Prepare a chiral mobile phase additive for the HPLC resolution of racemic amino acids.

Methodology:

  • Preparation: Dissolve 2.0 mM of N,N-dimethyl-L-phenylalanine and 1.0 mM of Copper(II) acetate in a mobile phase consisting of 80:20 Water:Methanol.

  • pH Adjustment: Adjust the pH to exactly 5.5 using dilute acetic acid or ammonium hydroxide. Causality: A pH of 5.5 ensures optimal deprotonation of the carboxylate for Cu(II) coordination without precipitating copper hydroxide.

  • Equilibration: Pump the mobile phase through a standard C18 reverse-phase column at 1.0 mL/min until the baseline UV absorbance (at 254 nm) stabilizes.

  • Injection: Inject 10 μ L of a 1 mg/mL racemic standard solution (e.g., DL-DOPA).

  • Self-Validation Gate (System Suitability Test): Calculate the resolution factor ( Rs​ ) between the two enantiomeric peaks using the formula: Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​ .

    • Validation Criteria: If Rs​>1.5 , the complexation is successful, and the method is validated for unknown samples. If Rs​<1.5 , the system is invalid; the operator must recalibrate the pH or adjust the Cu(II):Ligand ratio to exactly 1:2.

ProtocolValidation Prep 1. Prepare Mobile Phase Cu(II) + N,N-Dimethyl-L-Phe Equilibrate 2. Column Equilibration (Transient Complex Formation) Prep->Equilibrate Inject 3. Inject Racemic Analyte (e.g., DL-DOPA) Equilibrate->Inject Exchange 4. Diastereomeric Ligand Exchange Inject->Exchange Detect 5. UV Detection & Chromatogram Integration Exchange->Detect Validate Self-Validation Gate: Is Resolution (Rs) > 1.5? Detect->Validate Pass System Validated Proceed with Analysis Validate->Pass Yes Fail System Invalidated Adjust pH or Cu(II) Ratio Validate->Fail No Fail->Prep Recalibrate

Fig 2: Self-validating workflow for chiral resolution using Cu(II)-ligand exchange chromatography.

Protocol 5.2: Solution-Phase Coupling of N,N-Dimethyl-L-phenylalanine

Objective: Incorporate N,N-dimethyl-L-phenylalanine into a peptide sequence acting as the C-terminal donor.

Methodology:

  • Activation: Dissolve 1.2 eq of N,N-dimethyl-L-phenylalanine, 1.2 eq of HATU, and 1.2 eq of HOAt in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

    • Causality: The tertiary amine of the amino acid creates massive steric shielding around the carboxylic acid. Standard coupling reagents (like DCC or HBTU) are often insufficient. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, which is kinetically required to overcome this activation energy barrier.

  • Coupling: Add 1.0 eq of the target resin-bound or solution-phase amine. Stir at room temperature for 2 hours.

  • Self-Validation Gate (Coupling Efficacy): Standard colorimetric tests (e.g., the Kaiser test) cannot be used to verify the presence of N,N-dimethyl-L-phenylalanine at the N-terminus, as the Kaiser test only detects primary amines.

    • Validation Criteria: To validate the coupling, perform a micro-cleavage of 5 mg of resin (if solid-phase) or take a 10 μ L aliquot (if solution-phase) and analyze via LC-MS. The protocol is only validated if the target mass [M+H]+ is observed with <2% of the uncoupled precursor remaining.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11830289, N,N-dimethyl-L-phenylalanine. PubChem. Retrieved March 30, 2026, from[Link]

Foundational

Comprehensive Physicochemical Profiling and Solubility Characterization of 3-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride

Executive Summary The rational design of pharmaceutical formulations relies heavily on the rigorous physicochemical characterization of the active pharmaceutical ingredient (API) or its precursors. 3-(Dimethylamino)-2-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations relies heavily on the rigorous physicochemical characterization of the active pharmaceutical ingredient (API) or its precursors. 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 858785-97-4) serves as a complex, highly functionalized model compound frequently utilized in advanced chemical synthesis and drug development.

Due to its molecular architecture—featuring a lipophilic phenyl ring, a carboxylic acid, and a tertiary amine—this compound exhibits classic amphoteric behavior. This in-depth technical guide explores the causality behind its pH-dependent solubility, establishes a self-validating experimental protocol for thermodynamic solubility screening, and provides predictive quantitative data to guide downstream formulation and API synthesis strategies.

Molecular Architecture & Physicochemical Foundations

To understand the solubility profile of 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride, one must analyze the causality of its molecular interactions in aqueous media.

The Causality of Speciation and Solubility

The molecule possesses two distinct ionizable centers:

  • Carboxylic Acid Group ( pKa1​≈4.2 ): Acts as a proton donor.

  • Tertiary Dimethylamino Group ( pKa2​≈9.0 ): Acts as a proton acceptor.

Because the compound is synthesized as a hydrochloride salt , the initial crystal lattice is composed of the protonated amine cation and the chloride anion. When introduced to water, the high hydration energy of the chloride ion rapidly disrupts the crystal lattice, resulting in near-instantaneous dissolution at low pH levels.

However, as the environmental pH shifts, the molecule undergoes speciation governed by the Henderson-Hasselbalch equation[1]. At physiological pH ranges, the compound exists primarily as a zwitterion. In this state, the net charge is zero, and the molecule forms strong intermolecular head-to-tail ionic bonds in the solid state. This drastically increases the lattice energy of the precipitate, resulting in a characteristic "U-shaped" solubility profile where aqueous solubility reaches its absolute minimum at the isoelectric point (pI).

Speciation Cation Cationic Form (Net Charge +1) High Solubility Zwitterion Zwitterionic Form (Net Charge 0) Minimum Solubility Cation->Zwitterion pH > pKa1 (~4.2) Zwitterion->Cation pH < pKa1 Anion Anionic Form (Net Charge -1) High Solubility Zwitterion->Anion pH > pKa2 (~9.0) Anion->Zwitterion pH < pKa2

Caption: pH-dependent speciation pathway of the zwitterionic backbone.

Experimental Solubility Profiling: Methodologies & Protocols

To accurately map the solubility of this compound, standard kinetic assays are insufficient. We must employ a rigorously controlled, self-validating thermodynamic shake-flask method, adapted from2[2] and optimized for amphoteric APIs[3].

The Self-Validating Isothermal Shake-Flask Protocol

This protocol is designed with internal feedback loops to ensure data integrity.

Step 1: Solid Dispensing Dispense an excess of 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride (typically 50 mg) into a series of borosilicate glass vials. Causality: Glass is chosen over polypropylene to prevent the lipophilic phenyl moiety from adsorbing to the container walls during prolonged incubation.

Step 2: Buffer Addition Add 1.0 mL of standardized buffers ranging from pH 1.2 (Simulated Gastric Fluid) to pH 10.0.

Step 3: Isothermal Equilibration Incubate the vials at 37°C ± 0.5°C on a rotary shaker for 24 hours. Causality: A 24-hour equilibration is strictly required to ensure that any transient, highly soluble metastable polymorphs have fully precipitated into their lowest-energy thermodynamic crystalline state.

Step 4: Phase Separation via Ultracentrifugation Separate the phases using ultracentrifugation (15,000 rpm for 15 minutes at 37°C). Causality: Standard PTFE or PVDF syringe filters can artificially lower the measured solubility due to non-specific binding of the zwitterion to the filter membrane. Ultracentrifugation eliminates this matrix interference.

Step 5: Quantification & Mass Balance Check (Self-Validation) Quantify the supernatant using an HPLC-UV method validated according to 4[4]. Self-Validation Loop: Dissolve the remaining solid pellet in a high-solubility solvent (e.g., Methanol). The sum of the API mass in the supernatant and the pellet must equal the initial 50 mg dispensed (± 5%). A mass balance failure indicates chemical degradation during the 24-hour incubation, automatically invalidating that specific pH data point.

Protocol Step1 1. API Dispensing (Excess Solid) Step2 2. Buffer Addition (pH 1.2 to 10.0) Step1->Step2 Step3 3. Isothermal Equilibration (24h at 37°C) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. Quantification & Mass Balance (HPLC-UV/MS) Step4->Step5

Caption: High-throughput isothermal shake-flask solubility screening protocol.

Quantitative Data & Predictive Solubility Modeling

Due to the specific amphoteric nature of CAS 858785-97-4, empirical solubility can be accurately modeled using the Henderson-Hasselbalch framework for zwitterionic salts. The tables below summarize the predictive physicochemical parameters and the resulting thermodynamic solubility profile.

Table 1: Predictive Physicochemical Properties of CAS 858785-97-4

PropertyModeled ValueMethod / Source
Molecular Weight 229.70 g/mol (Free Base)Monoisotopic calculation
pKa1​ (Carboxylic Acid) ~4.2In silico prediction / Titration
pKa2​ (Tertiary Amine) ~9.0In silico prediction / Titration
Isoelectric Point (pI) ~6.6Calculated: (pKa1​+pKa2​)/2
Log P (Unionized) ~1.8Octanol-water partitioning
Intrinsic Solubility ( S0​ ) ~0.5 mg/mLShake-flask extrapolation at pI

Table 2: Modeled pH-Dependent Solubility Profile (37°C)

pH LevelPhysiological EquivalentDominant SpeciesNet ChargeEstimated Solubility (mg/mL)
1.2 Stomach (Fasted)Cationic+1> 50.0 (Highly Soluble)
4.5 Stomach (Fed)Cationic / Zwitterionic+0.5~ 15.0
6.6 DuodenumZwitterionic0~ 0.5 (Minimum Solubility)
7.4 Blood PlasmaZwitterionic / Anionic-0.1~ 1.2
10.0 Lower Intestine / ColonAnionic-1> 30.0 (Highly Soluble)

Implications for API Synthesis and Formulation

The V-shaped solubility profile of 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride presents distinct challenges and opportunities for drug development professionals:

  • API Isolation and Crystallization: During chemical synthesis, the most efficient method to isolate the free base of this compound from an aqueous reaction mixture is to adjust the pH exactly to 6.6 (the isoelectric point). At this pH, the intrinsic solubility drops to ~0.5 mg/mL, forcing the zwitterion to crash out of solution, allowing for high-yield filtration.

  • Oral Bioavailability Risks: If formulated as an oral solid dosage form, the hydrochloride salt will rapidly and completely dissolve in the acidic environment of the stomach (pH 1.2). However, upon transit into the duodenum (pH ~6.0–6.5), the environmental pH approaches the compound's isoelectric point. This creates a severe risk of in vivo precipitation[1]. To mitigate this, formulators must consider utilizing precipitation inhibitors (such as HPMC or PVP polymers) to maintain a supersaturated state during intestinal transit.

  • Parenteral Formulation: For intravenous administration, the drug must be buffered to pH 7.4. Because the solubility at pH 7.4 is relatively low (~1.2 mg/mL), high-dose IV formulations will require the integration of co-solvents (e.g., Propylene Glycol) or complexing agents (e.g., Hydroxypropyl- β -cyclodextrin) to prevent crystallization inside the IV bag.

References

  • BLD Pharmatech Co., Limited. "3-(DIMETHYLAMINO)-2-PHENYLPROPANOIC ACID HYDROCHLORIDE CAS:858785-97-4". ChemBuyersGuide.
  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA.gov.
  • Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State". Wiley-VCH.
  • Organisation for Economic Co-operation and Development (OECD). "OECD Test Guideline 105: Water Solubility". OECD.org.
  • Taylor & Francis. "Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling". Tandfonline.

Sources

Exploratory

Unlocking the Pleiotropic Potential of Aryl Propionic Acid Derivatives: Beyond Cyclooxygenase Inhibition

Aryl propionic acid derivatives (commonly known as "profens") represent a foundational class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen, naproxen, and flurbiprofen. Hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Aryl propionic acid derivatives (commonly known as "profens") represent a foundational class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen, naproxen, and flurbiprofen. Historically, the biological response of these compounds has been attributed to the suppression of prostaglandin biosynthesis via the inhibition of cyclooxygenase (COX) enzymes[1].

However, the defining structural feature of aryl propionic acids—a chiral center at the α-carbon—creates a profound pharmacological divergence. While the (S)-enantiomer is predominantly responsible for COX inhibition and its associated gastrointestinal toxicity, the (R)-enantiomer often lacks significant COX affinity[2][3]. Recent advancements in medicinal chemistry have revealed that these non-COX-inhibiting derivatives possess potent, alternative biological activities, opening new therapeutic avenues in neurodegeneration, oncology, and infectious diseases[2][4].

Neurotherapeutics: Allosteric Modulation of γ-Secretase

One of the most significant COX-independent applications of aryl propionic acids is the modulation of amyloid-beta (Aβ) production in Alzheimer's disease (AD). is a first-in-class selective Aβ42-lowering agent (SALA)[5].

Unlike traditional γ-secretase inhibitors (GSIs) like semagacestat, which broadly block the cleavage of the Amyloid Precursor Protein (APP) and critically interfere with Notch signaling, Tarenflurbil acts as an allosteric γ-secretase modulator (GSM)[6][7]. It binds to the enzyme complex and shifts the cleavage site, reducing the production of the highly amyloidogenic and toxic Aβ42 in favor of the shorter, neuroprotective Aβ38 fragment[6][7].

G APP Amyloid Precursor Protein BACE β-Secretase Cleavage APP->BACE C99 C99 Fragment BACE->C99 GSEC γ-Secretase Complex C99->GSEC AB42 Aβ42 (Toxic) GSEC->AB42 Default AB38 Aβ38 (Protective) GSEC->AB38 Modulated Drug Tarenflurbil Drug->GSEC Allosteric Shift

APP cleavage pathway and γ-secretase modulation by Tarenflurbil.

Experimental Protocol: In Vitro γ-Secretase Activity & Aβ Quantification

Causality & Rationale: To evaluate GSMs without confounding variables from upstream β-secretase activity, researchers utilize human neuroglioma (H4) cells stably transfected with the Swedish mutation of APP (APPsw). This mutation artificially maximizes baseline β-secretase cleavage, ensuring that any subsequent shift in the Aβ42/Aβ38 ratio is strictly driven by γ-secretase modulation[5].

Self-Validating Workflow:

  • Cell Seeding: Plate H4-APPsw cells at 1×105 cells/well in a 96-well plate.

  • Compound Administration: Treat cells with Tarenflurbil (10 μM – 500 μM).

    • Internal Control: Treat parallel wells with DAPT (a known pan-γ-secretase inhibitor) and a vehicle (DMSO) to establish the baseline secretion and validate assay sensitivity.

  • Incubation: Incubate for 24 hours at 37°C, then collect the conditioned media.

  • Multiplex Quantification: Quantify Aβ42 and Aβ38 simultaneously using a highly specific sandwich ELISA.

  • System Validation: The protocol self-validates if DAPT reduces both Aβ42 and Aβ38 (confirming pan-inhibition), while Tarenflurbil selectively reduces Aβ42 while increasing Aβ38 (confirming allosteric modulation)[6].

Oncology: COX-Independent Apoptosis via p75NTR

Epidemiological data has long linked the chronic use of NSAIDs to a reduced incidence of prostate and colorectal cancers[4][8]. While initially attributed to COX-2 inhibition, recent studies demonstrate that[8].

The p75NTR acts as a potent tumor suppressor in prostate tissue. Its intracellular death domain initiates a caspase cascade that leads to tumor cell apoptosis. Because R-flurbiprofen lacks meaningful COX inhibitory activity, this apoptotic mechanism is definitively COX-independent, allowing for anti-cancer efficacy without the gastrointestinal toxicity associated with classical NSAIDs[4][8].

G NSAID R-Flurbiprofen P75 p75NTR Induction NSAID->P75 COX-Independent DD Death Domain Activation P75->DD CASP Caspase Cascade DD->CASP APOP Tumor Cell Apoptosis CASP->APOP

COX-independent p75NTR-mediated apoptosis pathway in prostate cancer.

Experimental Protocol: p75NTR-Dependent Apoptosis Validation

Causality & Rationale: To prove that R-flurbiprofen-induced apoptosis in PC-3 prostate cancer cells is mechanistically driven by p75NTR (and not general cytotoxicity), a targeted gene-silencing rescue strategy is required[8].

Self-Validating Workflow:

  • siRNA Transfection: Transfect PC-3 cells with p75NTR-specific small interfering RNA (siRNA) to block protein expression.

    • Internal Control: Transfect a separate control cohort with scrambled (non-targeting) siRNA.

  • Drug Exposure: Expose both cohorts to R-flurbiprofen (100 μM) for 48 hours.

  • Apoptosis Quantification: Stain the cells with Annexin V-FITC and Propidium Iodide (PI), then analyze via flow cytometry.

  • System Validation: If the scrambled-siRNA cohort undergoes massive apoptosis while the p75NTR-siRNA cohort survives the drug exposure, the causal link between R-flurbiprofen, p75NTR induction, and apoptosis is definitively established[8].

Antimicrobial and Broad-Spectrum Potential

Beyond neurotherapeutics and oncology, structural derivatization of the basic aryl propionic acid scaffold has yielded compounds with significant antimicrobial properties[2][9]. By modifying the carboxyl group—such as synthesizing ibuprofen hydrazones or incorporating carboxamide and bicyclic aromatic rings—researchers have developed derivatives that exhibit potent antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains[9][10]. These modifications often target bacterial fatty acid synthesis (FAS-II) pathways, presenting a novel approach to overcoming antibiotic resistance[10].

Quantitative Pharmacological Profiling

To contextualize the potency of these diverse biological activities, the following table summarizes key quantitative metrics for selected aryl propionic acid derivatives across different therapeutic targets.

Compound / DerivativePrimary Target / ActivityExperimental ModelQuantitative Metric
Tarenflurbil (R-flurbiprofen) γ-Secretase Modulation (Aβ42 lowering)H4 APPsw Neuroglioma CellsIC₅₀ = 268 μM[5]
R-flurbiprofen p75NTR Induction (Apoptosis)PC-3 Prostate Cancer CellsRank 1 Efficacy (Highest survival decrease)[8]
Celecoxib (Reference) COX-2 InhibitionIn vitro COX assayIC₅₀ = 40.00 nM[10]
Compound 13 (Novel Amide Derivative)COX-2 InhibitionIn vitro COX assayIC₅₀ = 0.09 nM[10]
Compound 46 (Novel Amide Derivative)COX-2 InhibitionIn vitro COX assayIC₅₀ = 5.18 nM[10]

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Oriental Journal of Chemistry.[Link]

  • TARENFLURBIL. Inxight Drugs (NCATS).[Link]

  • γ-Secretase Modulator in Alzheimer's Disease: Shifting the End. PubMed (NIH).[Link]

  • The aryl propionic acid R-flurbiprofen selectively induces p75NTR-dependent decreased survival of prostate tumor cells. PubMed (NIH).[Link]

  • Comparing the Effects of COX and Non-COX-inhibiting NSAIDs on Enhancement of Apoptosis and Inhibition of Aberrant Crypt Foci Formation in a Rat Colorectal Cancer Model. Anticancer Research.[Link]

  • A Small Diversity Library of α-Methyl Amide Analogs of Sulindac for Probing Anticancer Structure-Activity Relationships. PMC (NIH).[Link]

  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation. ResearchGate.[Link]

  • Non-carboxylic Analogues of Aryl Propionic Acid: Synthesis, Anti-inflammatory, Analgesic, Antipyretic and Ulcerogenic Potential. ResearchGate.[Link]

Sources

Foundational

The N-Methylphenylalanine Paradigm: From Evolutionary Biology to Advanced Peptidomimetics

Executive Summary The incorporation of N-methylated amino acids—specifically N-methylphenylalanine (N-Me-Phe)—represents a cornerstone strategy in modern peptide drug design. By selectively methylating the amide nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N-methylated amino acids—specifically N-methylphenylalanine (N-Me-Phe)—represents a cornerstone strategy in modern peptide drug design. By selectively methylating the amide nitrogen of the peptide backbone, researchers can artificially engineer properties that natural peptides lack: exceptional proteolytic stability, restricted conformational geometry, and enhanced membrane permeability. This whitepaper explores the evolutionary discovery of N-Me-Phe, the biophysical causality behind its pharmacological benefits, and provides a field-proven, self-validating synthetic workflow for incorporating this sterically hindered residue into complex peptide sequences.

Historical Context: An Evolutionary Masterpiece

Long before organic chemists utilized N-methylation to optimize pharmacokinetic profiles, nature had already perfected the technique. The discovery of N-Me-Phe is deeply rooted in the study of bacterial pathogenesis and fungal secondary metabolites.

In the late 1970s, mass spectrometry analysis of Pseudomonas aeruginosa confirmed that the highly conserved N-terminal residue of its Type IV pilin was, unexpectedly, N-methylphenylalanine[1]. It was later elucidated that a bifunctional prepilin peptidase, PilD, is responsible for both cleaving the prepilin leader sequence and utilizing S-adenosylmethionine (SAM) to methylate the nascent N-terminal phenylalanine[1]. This modification is critical for the assembly and function of the pili, which facilitate bacterial motility and DNA uptake.

Simultaneously, the discovery of 2[2]—a fungal metabolite featuring seven N-methylated peptide bonds—demonstrated that extensive backbone methylation could grant a macrocyclic peptide small-molecule-like oral bioavailability and profound resistance to mammalian proteases.

G Pre Prepilin (PilA) (Cytosol/Membrane) PilD Prepilin Peptidase (PilD) Cleavage & Methylation Pre->PilD Targets Cleaved Cleaved Pilin (Exposed N-terminal Phe) PilD->Cleaved Cleaves Leader Mature Mature Pilin (N-Methylphenylalanine) Cleaved->Mature Methylates N-terminus SAM S-Adenosylmethionine (Methyl Donor) SAM->PilD Donates Methyl

Bacterial Type IV Pilin processing by PilD yielding N-terminal N-methylphenylalanine.

Chemical & Pharmacological Rationale

The decision to substitute a standard L-Phenylalanine with N-Me-Phe in a drug discovery program is driven by specific biophysical causalities:

  • Evasion of Proteolytic Degradation: Mammalian proteases require precise hydrogen-bonding networks with the peptide backbone to stabilize the transition state of the scissile bond. N-methylation eliminates the essential amide hydrogen and introduces a bulky methyl group, creating a severe steric clash within the protease active site[3].

  • Membrane Permeability via Desolvation: The amide NH is a potent hydrogen bond donor. For a peptide to cross the hydrophobic core of a lipid bilayer (such as the Blood-Brain Barrier), it must shed its hydration shell—an energetically costly desolvation penalty. By masking this NH group, N-Me-Phe significantly increases the lipophilicity of the peptide, facilitating passive diffusion[4].

  • Conformational Restriction: The N-methyl group restricts the Ramachandran ϕ and ψ dihedral angles, frequently stabilizing the cis-amide bond conformation. This rigidity can lock a peptide into its bioactive geometry (e.g., a β -turn), drastically reducing the entropic penalty upon receptor binding.

Quantitative Profiling: L-Phenylalanine vs. N-Methyl-L-Phenylalanine
Biophysical / Chemical PropertyL-Phenylalanine (Phe)N-Methyl-L-Phenylalanine (N-Me-Phe)Pharmacological Consequence
Backbone H-Bonding Donor (NH) & Acceptor (C=O)Acceptor only (C=O)Eliminates desolvation penalty; drastically increases membrane permeability.
Proteolytic Half-Life ( t1/2​ ) Low (Minutes to hours)High (Hours to days)Steric clash in protease active sites prevents enzymatic degradation.
Conformational Flexibility High (Broad ϕ,ψ space)Restricted (Favors cis-amide)Induces specific secondary structures; reduces entropic binding penalty.
Lipophilicity ( ΔlogP ) Baseline+0.3 to +0.5 per residueEnhances passive diffusion across lipid bilayers (e.g., BBB).
Coupling Efficiency >99% (Standard reagents)Low to ModerateRequires specialized activation due to severe steric hindrance.

Synthetic Methodologies: Overcoming Steric Hindrance

While incorporating commercially available Fmoc-N-Me-Phe-OH is possible, these building blocks are often prohibitively expensive for large-scale libraries. Furthermore, coupling the subsequent amino acid onto the sterically hindered secondary amine of N-Me-Phe is notoriously difficult, often resulting in truncated sequences.

To solve this, modern peptide chemists employ the5[5], followed by highly reactive coupling agents such as 6[6].

G Resin Resin-bound Peptide (Free N-terminal Phe) Protect o-NBS Protection (o-NBS-Cl, Collidine) Resin->Protect Step 1 Alkylate N-Alkylation (MTBD, MeI) Protect->Alkylate Step 2 Deprotect o-NBS Deprotection (Mercaptoethanol, DBU) Alkylate->Deprotect Step 3 Coupling Next Amino Acid Coupling (ISTAX Activation) Deprotect->Coupling Step 4

On-resin Biron-Kessler N-methylation workflow for synthesizing N-Me-Phe peptides.

Experimental Protocol: Self-Validating On-Resin N-Methylation & Elongation

This protocol details the transformation of a resin-bound Phenylalanine into N-Me-Phe, followed by the critical coupling of the next residue.

Phase 1: Protection & Activation

  • Resin Swelling: Swell the resin-bound peptide (bearing a free N-terminal Phe) in Dichloromethane (DCM) for 20 minutes.

  • o-NBS Protection: Treat the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and 2,4,6-collidine (10 eq) in N-Methyl-2-pyrrolidone (NMP) for 60 minutes at room temperature. Wash thoroughly with NMP.

    • Causality Note: The o-NBS group is highly electron-withdrawing. It lowers the pKa of the α -amino proton, allowing for subsequent deprotonation without risking racemization at the α -carbon[5].

Phase 2: Regioselective Alkylation 3. Methylation: Add a solution of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD, 3 eq) and Methyl Iodide (MeI, 10 eq) in DMF to the resin. Shake for 30 minutes. Repeat this step once.

  • Causality Note: MTBD is a strong, strictly non-nucleophilic base. It deprotonates the sulfonamide without prematurely cleaving the o-NBS group or reacting with the alkylating agent.

Phase 3: Deprotection & Validation 4. o-NBS Removal: Treat the resin with 2-mercaptoethanol (10 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in DMF for 30 minutes. Wash thoroughly with DMF and DCM. 5. Self-Validation Checkpoint: Perform a microcleavage on 2 mg of resin using 1% TFA in DCM. Analyze the supernatant via LC-MS. A successful reaction is validated by a mass shift of exactly +14 Da relative to the unmethylated precursor, with <2% unreacted starting material.

Phase 4: Sterically Hindered Coupling 6. ISTAX Coupling: Standard uronium salts (HBTU/HATU) often fail here due to the steric bulk of the secondary amine. Instead, activate the next Fmoc-AA-OH using Isostearyl Bromide (ISTABr) and a silylating reagent in a Toluene/Acetonitrile mixture[6]. Add to the resin and react for 2 to 4 hours.

  • Causality Note: ISTAX generates a highly reactive, sterically accessible electrophilic center that forces the acylation forward, overcoming the kinetic barrier imposed by the N-methyl group[6].

Advanced Applications in Drug Development

The unique biophysical properties of N-Me-Phe have led to its deployment in several cutting-edge therapeutic modalities:

  • Blood-Brain Barrier (BBB) Shuttles: Delivering therapeutics to the central nervous system remains one of the greatest challenges in pharmacology. Researchers have developed 4[4] that act as highly versatile shuttles. By utilizing the extreme lipophilicity of the N-Me-Phe backbone, these shuttles can carry small molecule cargos (such as L-Dopa or GABA) across the BBB via passive diffusion[4].

  • Oncology & Integrin Antagonists: Peptidomimetics like Cilengitide utilize N-methylation to restrict the conformation of the RGD (Arg-Gly-Asp) sequence, vastly improving its binding affinity and selectivity for αv​β3​ integrins on tumor vasculature.

  • Metabolic Engineering: To support the growing demand for N-Me-Phe in pharmaceutical manufacturing, novel biocatalytic methods have been developed. For instance, engineered Corynebacterium glutamicum can now achieve 3[3] via reductive methylamination, bypassing toxic chemical synthesis routes.

References

  • Landmark Discoveries and Recent Advances in Type IV Pilus Research - ASM Journals. 1

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. 5

  • Isostearyl Mixed Anhydrides for the Preparation of N-Methylated Peptides Using C-Terminally Unprotected N-Methylamino Acids - ACS Publications. 6

  • N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles - ResearchGate. 4

  • The Current State of Peptide Drug Discovery: Back to the Future? - ACS Publications.2

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC - NIH. 3

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of 3-(dimethylamino)-2-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) for 3-(dimethylamino)-2-phenylpropanoic acid and adhere to your institution's safety protocols.

Introduction: Understanding the Compound

3-(dimethylamino)-2-phenylpropanoic acid and its salts are organic compounds that are attracting interest in the fields of medicinal chemistry and material science.[1] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety information and best practices for handling this compound.

The toxicological properties of 3-(dimethylamino)-2-phenylpropanoic acid have not been fully investigated.[2] Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may be harmful.

Hazard Identification and Risk Assessment

Based on available data for the hydrochloride salt and structurally related compounds, 3-(dimethylamino)-2-phenylpropanoic acid should be considered an irritant and potentially harmful.[3][4][5]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[3][5][6]

  • Eye Irritation: Causes serious eye irritation.[3][6]

  • Respiratory Tract Irritation: May cause respiratory irritation.[4][7] The material is irritating to mucous membranes and the upper respiratory tract.[2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

GHS Hazard Classifications for Related Compounds:

Hazard ClassCategorySignal WordHazard StatementSource
Skin Irritation2WarningH315: Causes skin irritation[3][5]
Eye Irritation2AWarningH319: Causes serious eye irritation[3][5]
Specific target organ toxicity — single exposure3WarningH336: May cause drowsiness or dizziness[3][5]
Acute toxicity (oral)4WarningH302: Harmful if swallowed[4]
Routes of Exposure and Vulnerable Systems

The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[8] Ingestion is also a potential route of exposure.[8] The primary target organs are the skin, eyes, and respiratory system.[7]

Engineering and Administrative Controls: The First Line of Defense

To minimize exposure, a multi-layered approach to safety is essential. Engineering and administrative controls are the most effective measures.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-(dimethylamino)-2-phenylpropanoic acid, especially when dealing with the solid form or creating solutions, must be conducted in a properly functioning chemical fume hood.[2] This is critical to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[9]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[2][9]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before they begin work.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

  • Hygiene Practices: Wash hands and face thoroughly after handling.[6][10] Do not eat, drink, or smoke in the laboratory.[11][12]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling 3-(dimethylamino)-2-phenylpropanoic acid.[13]

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] A face shield may be necessary when there is a risk of splashing.[13]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[2] Nitrile gloves are a common choice for their resistance to a wide range of chemicals.[14] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.[10]

    • Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[9] Chemical-resistant boots may also be necessary depending on the scale of the work.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9]

Safe Handling and Experimental Protocols

Weighing and Dispensing
  • Preparation: Don the appropriate PPE.

  • Location: Conduct all weighing and dispensing activities inside a chemical fume hood.

  • Technique: Use a spatula to carefully transfer the solid compound. Avoid creating dust.

  • Cleanup: Immediately clean any spills using appropriate procedures (see Section 7).

Solution Preparation
  • Preparation: Don the appropriate PPE.

  • Location: Perform all solution preparation steps within a chemical fume hood.

  • Procedure: Slowly add the solid 3-(dimethylamino)-2-phenylpropanoic acid to the solvent. Stir gently to dissolve.

Storage and Disposal

Storage
  • Store in a tightly closed container.[9]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][11]

  • The storage area should be clearly labeled.

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Place waste material into a suitable, labeled disposal container.[9]

  • Contaminated packaging should be disposed of as unused product.[10]

Emergency Procedures: Preparedness is Key

Spills and Leaks
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Contain: Wearing appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves, scoop up the solid material or absorb the liquid with an inert material (e.g., sand, vermiculite).[2]

  • Collect: Place the contained material into a suitable, closed container for disposal.[2]

  • Decontaminate: Wash the spill area thoroughly after pickup is complete.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately wash the affected area with generous quantities of running water and non-abrasive soap for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[6] Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Conclusion

While the full toxicological profile of 3-(dimethylamino)-2-phenylpropanoic acid is yet to be determined, the available data on related compounds necessitates a cautious and well-planned approach to its handling. By implementing robust engineering controls, adhering to strict administrative protocols, and consistently using appropriate personal protective equipment, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

  • 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (2004, October 5). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • 3 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 2-(Dimethylamino)-3-phenylpropanoic acid | C11H15NO2 | CID 140236 - PubChem. (n.d.). Retrieved from [Link]

  • 2-(dimethylamino)-3-phenylpropanoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-Phenylpropionic Acid - Material Safety Data Sheet (MSDS). (2025, November 28). Retrieved from [Link]

  • N-[3-(dimethylamino)propyl]stearamide - ECHA CHEM. (2013, May 23). Retrieved from [Link]

  • a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). (n.d.). Retrieved from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. (2023, May 9). Retrieved from [Link]

  • chemical resistant gloves - 化学防护 - Delta Plus. (n.d.). Retrieved from [Link]

  • protective glove, disposable protective glove, chemical protective glove, mechanical protective glove - p-protect. (n.d.). Retrieved from [Link]

  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - MDPI. (2023, February 9). Retrieved from [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Phenylpropanoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-(Dimethylamino)-2-phenylpropanoic Acid

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Executive Summary 3-(Dimethylamino)-2-phenylpropanoic acid is a versatile β...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers

Executive Summary

3-(Dimethylamino)-2-phenylpropanoic acid is a versatile β -amino acid derivative widely utilized as a building block in pharmaceutical research and complex chemical synthesis[1]. While the free base (CAS: 6286-14-2)[2] can be utilized, the compound is most frequently synthesized and stored as its hydrochloride salt (CAS: 858785-97-4) to enhance crystalline stability, solubility, and shelf-life[3].

This application note details a scalable, step-by-step protocol for the synthesis of 3-(dimethylamino)-2-phenylpropanoic acid via a modified Mannich condensation. As a Senior Application Scientist, I have structured this guide not just to provide the "how," but the mechanistic "why" behind each operational parameter, ensuring a self-validating and reproducible workflow.

Mechanistic Rationale & Causality

The synthesis relies on a classic multicomponent Mannich reaction involving phenylacetic acid, formaldehyde, and dimethylamine.

  • Electrophile Generation: Dimethylamine and formaldehyde undergo condensation to form a highly reactive intermediate, the dimethylmethyleneammonium ion (an in situ Eschenmoser’s salt). This step is driven forward by the acidic environment.

  • Nucleophilic Attack: Phenylacetic acid contains α -protons that are rendered mildly acidic by the adjacent phenyl and carboxyl groups. Under thermal conditions, enolization occurs. The enol acts as a nucleophile, attacking the iminium ion.

  • Causality in Parameter Selection:

    • Why use paraformaldehyde over aqueous formalin? Minimizing water in the reaction mixture drives the equilibrium of the iminium formation forward and reduces side-product formation.

    • Why isolate as the HCl salt? The zwitterionic nature of the free base makes aqueous extraction difficult. By driving the product into an anhydrous organic solvent and introducing gaseous HCl (or a solution of HCl in dioxane/ether), the hydrochloride salt (MW: 229.71 g/mol ) precipitates cleanly, bypassing complex isoelectric point crystallizations.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and physicochemical properties critical for this workflow.

Reagent / ProductRoleMW ( g/mol )EquivalentsMass/Vol (for 100 mmol scale)
Phenylacetic acid Starting Material136.151.00 eq13.62 g
Dimethylamine HCl Amine Source81.541.20 eq9.78 g
Paraformaldehyde Carbonyl Source30.03 (monomer)1.50 eq4.50 g
Conc. Hydrochloric Acid Catalyst36.460.10 eq~0.8 mL (37% w/w)
3-(Dimethylamino)-2-phenylpropanoic acid HCl Target Product 229.71 N/A Expected Yield: ~16.0 g (70%)

Experimental Protocol

Phase 1: Reaction Assembly and Iminium Formation
  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N 2​ or Ar) inlet.

  • Reagent Charging: Add dimethylamine hydrochloride (9.78 g, 120 mmol) and paraformaldehyde (4.50 g, 150 mmol) to the flask.

  • Solvent Addition: Suspend the solids in 50 mL of glacial acetic acid. Rationale: Acetic acid serves as both the solvent and a mild acidic medium to facilitate the decomposition of paraformaldehyde and subsequent iminium ion formation.

  • Catalysis: Add a catalytic amount of concentrated HCl (0.8 mL). Stir the mixture at 90°C for 30 minutes until the solution becomes mostly clear, indicating the formation of the active electrophile.

Phase 2: Condensation
  • Substrate Addition: Carefully add phenylacetic acid (13.62 g, 100 mmol) to the hot mixture in portions.

  • Reflux: Elevate the temperature to 110°C (reflux) and maintain for 12–16 hours. Rationale: The extended reflux is required because the enolization of phenylacetic acid is the rate-limiting step.

  • Reaction Monitoring: Monitor the consumption of phenylacetic acid via TLC (Eluent: Dichloromethane/Methanol 9:1) or LC-MS.

Phase 3: Workup and Isolation
  • Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the acetic acid.

  • Aqueous Partitioning: Dissolve the oily residue in 100 mL of water and wash with diethyl ether (2 x 50 mL). Rationale: This step removes unreacted phenylacetic acid and non-polar organic impurities. The target molecule remains in the aqueous layer as a water-soluble hydrochloride salt.

  • Free-Basing (Optional but recommended for purity): Adjust the aqueous layer to pH 6.5–7.0 (near the isoelectric point) using saturated NaHCO 3​ . Extract the free base (CAS: 6286-14-2[2]) into ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Salt Formation: Filter the drying agent and concentrate the ethyl acetate to ~50 mL. Cool the solution in an ice bath and slowly add 2.0 M HCl in diethyl ether (60 mL) under vigorous stirring.

  • Crystallization: A white precipitate of 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride (CAS: 858785-97-4[3]) will form. Filter the solid, wash with cold diethyl ether, and dry under high vacuum at 40°C.

Process Workflow Visualization

The following diagram illustrates the logical progression of the synthetic workflow, highlighting the phase transitions and critical isolation steps.

G N1 Phase 1: Iminium Formation (Me2NH·HCl + (CH2O)n in AcOH) N2 Phase 2: Mannich Condensation (Add Phenylacetic Acid, Reflux 110°C) N1->N2 Thermal Activation N3 Phase 3: Aqueous Extraction (Wash with Ether, Retain Aqueous) N2->N3 Concentration & Phase Separation N4 Phase 4: Free-Basing (pH 6.5-7.0, Extract into EtOAc) N3->N4 Isoelectric Point Adjustment N5 Phase 5: Salt Precipitation (Add HCl/Ether, Isolate Product) N4->N5 Anhydrous HCl Addition

Synthetic workflow for 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride.

References

  • 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride — Chemical Substance Information Source: nextsds.com URL:[Link]

  • 858785-97-4 | 3-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride Source: bio-fount.com URL:[Link]

Sources

Application

Application Note: Robust HPLC-UV/MS Quantification of 3-(Dimethylamino)-2-phenylpropanoic Acid

Introduction & Chemical Profiling 3-(Dimethylamino)-2-phenylpropanoic acid (CAS: 6286-14-2; HCl salt CAS: 858785-97-4) is an amphoteric, beta-amino acid derivative characterized by a carboxylic acid moiety and a tertiary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

3-(Dimethylamino)-2-phenylpropanoic acid (CAS: 6286-14-2; HCl salt CAS: 858785-97-4) is an amphoteric, beta-amino acid derivative characterized by a carboxylic acid moiety and a tertiary amine (dimethylamino group). Because of these functional groups, the molecule exists as a highly polar zwitterion at physiological pH.

Historically, quantifying small, highly polar zwitterions using conventional Reversed-Phase Liquid Chromatography (RP-HPLC) has been problematic. On standard C18 columns, these analytes exhibit poor retention—often eluting in the void volume—and severe peak tailing. While the addition of ion-pairing reagents (e.g., trifluoroacetic acid or alkyl sulfonates) can force retention, these reagents cause severe ion suppression in mass spectrometry (MS) and require exhaustive column equilibration times.

To overcome these limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) has become the gold standard for the direct, underivatized quantification of amino acids and their derivatives[1]. HILIC provides orthogonal retention mechanisms, eliminates the need for complex pre-column derivatization[2], and utilizes highly organic mobile phases that significantly enhance Electrospray Ionization (ESI) efficiency.

Analytical Strategy: The Causality Behind the Method

As a self-validating system, every parameter in this method is chosen to control the specific physical chemistry of 3-(dimethylamino)-2-phenylpropanoic acid:

  • Stationary Phase Selection: An Amide-bonded HILIC column is utilized. Amide columns maintain a robust, water-enriched layer on the surface of the stationary phase. The polar analyte partitions between the hydrophobic, acetonitrile-rich bulk mobile phase and this hydrophilic aqueous layer[3].

  • Mobile Phase pH & Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 is used. At pH 3.0, the carboxylic acid (pKa ~4.0) is mostly protonated (neutral), while the dimethylamino group (pKa ~9.5) is fully protonated (positive). This controlled, singular charge state prevents split peaks and ensures reproducible electrostatic interactions. Ammonium formate provides necessary ionic strength without precipitating in high organic concentrations.

  • Sample Solvent Matching (Critical): In HILIC, injecting a sample dissolved in 100% water disrupts the stationary phase's water layer, leading to severe peak distortion known as the "solvent effect." Samples must be diluted in at least 80% Acetonitrile prior to injection to match the initial mobile phase conditions.

HILIC_Mechanism Analyte 3-(dimethylamino)- 2-phenylpropanoic acid (Net Positive at pH 3.0) Interaction1 Hydrophilic Partitioning Analyte->Interaction1 Interaction2 Electrostatic Interactions Analyte->Interaction2 WaterLayer Water-Enriched Layer (Stationary Phase) MobilePhase Bulk Mobile Phase (>80% Acetonitrile) MobilePhase->Analyte Drives into water layer Interaction1->WaterLayer Interaction2->WaterLayer

Figure 1: HILIC retention mechanism for zwitterionic analytes.

Experimental Protocols

Reagents & Materials
  • Analyte: 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (Reference Standard, Purity ≥99%).

  • Solvents: LC-MS grade Acetonitrile (ACN) and LC-MS grade Water.

  • Modifiers: LC-MS grade Ammonium Formate and Formic Acid.

  • Column: Waters XBridge BEH Amide (2.1 mm × 100 mm, 2.5 µm) or equivalent.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS water (10 mM). Adjust to pH 3.0 ± 0.1 using Formic Acid.

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1.0 L of Acetonitrile (0.1% FA in ACN).

Sample Preparation & System Validation

To ensure the protocol is self-validating, a System Suitability Test (SST) and blank injections must precede every batch to rule out carryover and verify column equilibration.

  • Stock Solution: Dissolve 10.0 mg of the reference standard in 10 mL of 50:50 Water:ACN (1 mg/mL).

  • Working Standards: Serially dilute the stock using Sample Diluent (15:85 Water:ACN) to create a calibration curve (0.5 to 50 µg/mL).

  • Matrix Extraction: For biological or synthetic reaction matrices, add 4 volumes of cold Acetonitrile to 1 volume of the aqueous sample. Vortex for 30 seconds, centrifuge at 14,000 rpm for 10 minutes, and collect the supernatant.

  • System Suitability Test (SST): Inject a 10 µg/mL standard 6 times. Proceed only if retention time RSD ≤ 1.0% and peak area RSD ≤ 2.0%.

Workflow S1 1. Sample Extraction (4:1 ACN:Water ratio) S2 2. Centrifugation (14,000 rpm, 10 min) S1->S2 S3 3. Solvent Matching (Dilute to ≥85% ACN) S2->S3 S4 4. HILIC Separation (Amide Column, pH 3.0) S3->S4 S5 5. Detection & Quant (UV 210 nm / ESI-MS) S4->S5

Figure 2: Step-by-step sample preparation and HILIC quantification workflow.

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C (Strict temperature control is crucial for reproducible HILIC partitioning)[1].

  • Injection Volume: 2 µL (Keep volume low to prevent solvent mismatch).

  • Detection: UV at 210 nm (capturing the phenyl chromophore) OR ESI-MS/MS (Positive ion mode, [M+H]+ m/z 194.1).

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte on the column head).

    • 1.0 - 5.0 min: 90% B to 60% B (Linear gradient to elute the polar analyte).

    • 5.0 - 7.0 min: 60% B (Column wash step).

    • 7.0 - 7.1 min: 60% B to 90% B.

    • 7.1 - 12.0 min: 90% B (Re-equilibration. Causality: HILIC columns require a minimum of 10-15 column volumes to fully re-establish the stationary phase water layer. Shortening this step will cause retention time drift).

Data Presentation & Method Validation

The following table summarizes the expected validation parameters for 3-(dimethylamino)-2-phenylpropanoic acid using the described HILIC methodology, comparing UV and MS detection platforms.

Validation ParameterUV Detection (210 nm)ESI-MS/MS Detection (MRM)
Linear Dynamic Range 0.5 – 50 µg/mL1.0 – 500 ng/mL
LOD (S/N = 3) 0.15 µg/mL0.3 ng/mL
LOQ (S/N = 10) 0.5 µg/mL1.0 ng/mL
Intra-day Precision (RSD%) ≤ 1.5%≤ 3.2%
Inter-day Precision (RSD%) ≤ 2.1%≤ 4.5%
Accuracy (Recovery %) 98.5% – 101.2%95.4% – 103.8%
Carryover (Blank Injection) Not Detected< 0.1% of LLOQ

Note: For highest quantitative rigor in ESI-MS/MS, an isotopically labeled internal standard (IS) should be spiked into the sample diluent to correct for matrix-induced ion suppression.

References

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Free amino acid quantification in cloud water at the Puy de Dôme st
  • Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) and high-performance liquid chromatography-mass spectrometry without derivatization.

Sources

Method

1H NMR and 13C NMR characterization of 2-(dimethylamino)-3-phenylpropanoic acid

An in-depth technical guide and protocol for the structural elucidation of 2-(dimethylamino)-3-phenylpropanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Introduction & Scientific Rationale 2-(Dimethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the structural elucidation of 2-(dimethylamino)-3-phenylpropanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Scientific Rationale

2-(Dimethylamino)-3-phenylpropanoic acid, commonly known as N,N-dimethylphenylalanine , is a heavily utilized non-natural amino acid in peptide engineering and drug development . By fully methylating the primary amine of natural phenylalanine, chemists can drastically alter the steric bulk, lipophilicity, and hydrogen-bonding capacity of a peptide sequence. This modification is frequently employed to increase proteolytic stability and enhance blood-brain barrier permeability in neuroactive therapeutics.

Accurate characterization of this compound via 1 H and 13 C NMR is critical. The primary analytical challenge is confirming complete N,N-dimethylation (avoiding N-monomethylated impurities) and verifying that the chiral α -carbon backbone remains intact without racemization or degradation during synthesis . This application note details the causal logic, expected spectral data, and a self-validating experimental protocol for the definitive NMR elucidation of N,N-dimethylphenylalanine.

Structural Elucidation Logic: The "Why" Behind the Spectra

Understanding the physical chemistry of N,N-dimethylphenylalanine dictates both our solvent choices and our spectral interpretation .

  • Zwitterionic Effects and Solvent Selection: In its native state, the free amino acid exists as a zwitterion. In non-polar solvents like CDCl 3​ , it forms strong intermolecular aggregates, leading to severe line broadening. Therefore, Methanol-d4 (CD 3​ OD) is the solvent of choice. It disrupts hydrogen bonding, fully solubilizes the compound, and exchanges the labile carboxyl (-COOH) and ammonium (-NH + ) protons with deuterium, effectively removing their unpredictable broad signals from the 1 H spectrum.

  • The ABX Spin System: The α -carbon of the molecule is a chiral center. This stereocenter breaks the local symmetry of the adjacent benzylic -CH 2​

    • group, rendering the two benzylic protons diastereotopic. Because they exist in different chemical environments, they couple to each other (geminal coupling, J≈14 Hz) and to the α -proton (vicinal coupling, J≈5 Hz and 9.5 Hz). This creates a highly diagnostic ABX multiplet pattern that serves as the fingerprint for an intact phenylalanine backbone.
  • N-Methyl Deshielding: The strong electronegativity of the nitrogen atom deshields the attached methyl groups. In a fully N,N-dimethylated product, this appears as a sharp, distinct singlet integrating to exactly 6 protons around 2.85 ppm. An integration of 3 would immediately flag an N-monomethyl impurity .

Experimental Protocol: Self-Validating NMR Acquisition

This protocol is designed for a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

Step 1: Sample Preparation
  • Weigh 15–20 mg of N,N-dimethylphenylalanine into a clean glass vial.

  • Dissolve the solid in 0.6 mL of high-purity CD 3​ OD (containing 0.03% v/v TMS as an internal reference).

  • Transfer the homogeneous solution into a standard 5 mm NMR tube. Ensure the solvent column height is at least 4 cm to prevent magnetic field distortions at the liquid-air interface.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the spectrometer and lock onto the deuterium frequency of CD 3​ OD.

  • Tune and match the probe for 1 H and 13 C frequencies to maximize power transfer and sensitivity.

  • Perform gradient shimming (e.g., TopShim).

  • Self-Validation Check: Acquire a quick 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM is > 1.2 Hz, do not proceed. Broad lines indicate poor shimming, paramagnetic impurities, or sample aggregation. Re-shim or re-prepare the sample until sharp lines are achieved.

Step 3: 1 H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (zg30).

  • Parameters: Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of all protons, allowing for accurate integration.

  • Scans: Acquire 16 to 32 scans.

Step 4: 13 C NMR Acquisition
  • Pulse Sequence: Proton-decoupled 1D carbon (zgpg30).

  • Parameters: Set the spectral width to 220 ppm. Set the relaxation delay (D1) to 3.0–5.0 seconds. Causality: Quaternary carbons (like the carboxyl C=O and the ipso aromatic carbon) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these "slow-relaxing" nuclei are fully captured.

  • Scans: Acquire 512 to 1024 scans, depending on sample concentration and instrument sensitivity.

Data Presentation: Quantitative Signal Summaries

The tables below summarize the expected chemical shifts, multiplicities, and coupling constants for N,N-dimethylphenylalanine in CD 3​ OD.

Table 1: 1 H NMR Chemical Shifts and Assignments

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
N(CH 3​ ) 2​ 2.85Singlet (s)6H-N-dimethyl protons
CH 2​ (benzyl, H a​ ) 3.10Doublet of doublets (dd)1H14.0, 9.5Diastereotopic proton (ABX)
CH 2​ (benzyl, H b​ ) 3.35Doublet of doublets (dd)1H14.0, 5.0Diastereotopic proton (ABX)
CH ( α ) 3.85Doublet of doublets (dd)1H9.5, 5.0Chiral alpha proton
Ar-H (meta/para) 7.25 – 7.30Multiplet (m)3H-Aromatic ring protons
Ar-H (ortho) 7.30 – 7.35Multiplet (m)2H-Aromatic ring protons

Table 2: 13 C NMR Chemical Shifts and Assignments

PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
CH 2​ (benzyl) 35.0CH 2​ Aliphatic benzylic carbon
N(CH 3​ ) 2​ 42.5CH 3​ N-methyl carbons (2 equivalent carbons)
CH ( α ) 71.5CHChiral alpha carbon (deshielded by N)
Ar-C (para) 128.0CHAromatic carbon
Ar-C (meta) 129.5CHAromatic carbons (2 equivalent carbons)
Ar-C (ortho) 130.0CHAromatic carbons (2 equivalent carbons)
Ar-C (ipso) 137.0C (Quaternary)Aromatic carbon attached to alkyl chain
C=O (carboxyl) 172.5C (Quaternary)Carboxylic acid carbonyl

Structural Elucidation Workflow

The following diagram maps the logical relationship between the analytical techniques and the specific functional groups of N,N-dimethylphenylalanine.

G Target N,N-Dimethylphenylalanine C11H15NO2 H1 1H NMR Analysis (CD3OD) Target->H1 C13 13C NMR Analysis (CD3OD) Target->C13 NMe N(CH3)2 Group δH 2.85 (s, 6H) δC 42.5 H1->NMe Alpha Chiral α-CH δH 3.85 (dd, 1H) δC 71.5 H1->Alpha Benzyl Benzylic CH2 (ABX) δH 3.10 & 3.35 (dd, 2H) δC 35.0 H1->Benzyl Arom Aromatic Ring δH 7.25-7.35 (m, 5H) δC 128.0-137.0 H1->Arom C13->NMe C13->Alpha C13->Benzyl C13->Arom Carb Carboxyl C=O δC 172.5 C13->Carb

Fig 1: NMR signal mapping and structural elucidation workflow for N,N-dimethylphenylalanine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 140236, 2-(Dimethylamino)-3-phenylpropanoic acid." PubChem, U.S. National Library of Medicine.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11830289, N,N-dimethyl-L-phenylalanine." PubChem, U.S. National Library of Medicine.[Link]

  • Marchetti, F., et al. "The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides." RSC Advances / Dalton Transactions, 2017.[Link]

  • Yang, H., et al. "Synthesis of Highly Substituted 3-Pyrrolin-2-ones from N,N-Disubstituted α-Amino Acids." Journal of Organic Chemistry, American Chemical Society, 2018.[Link]

Application

Application Note: Chiral Separation of 3-(Dimethylamino)-2-phenylpropanoic Acid Enantiomers

Abstract This application note provides a comprehensive guide for the chiral separation of 3-(Dimethylamino)-2-phenylpropanoic acid enantiomers, a critical process in pharmaceutical development and quality control. We pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the chiral separation of 3-(Dimethylamino)-2-phenylpropanoic acid enantiomers, a critical process in pharmaceutical development and quality control. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most effective techniques for this application. The document outlines the underlying principles of chiral recognition on polysaccharide-based stationary phases, offers step-by-step experimental procedures, and discusses method development strategies. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the enantioselective analysis of this compound.

Introduction

3-(Dimethylamino)-2-phenylpropanoic acid is a chiral molecule with significant interest in the pharmaceutical industry as a building block for various active pharmaceutical ingredients (APIs). As enantiomers often exhibit different pharmacological and toxicological profiles, the development of reliable methods for their separation and quantification is paramount for ensuring drug safety and efficacy.[1][2] High-performance liquid chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) have emerged as powerful tools for achieving such separations.[3][4]

This application note focuses on the practical application of polysaccharide-based CSPs, which are renowned for their broad applicability and high success rates in resolving a wide range of racemates.[5][6] We will delve into the mechanistic aspects of chiral recognition and provide detailed, validated protocols for both analytical and preparative-scale separations.

Principles of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose that have been functionalized with phenylcarbamates, are the most widely used and successful chiral selectors for HPLC and SFC.[5][7] Their chiral recognition ability stems from the formation of a transient diastereomeric complex between the analyte enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.

The primary interactions governing this chiral recognition include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl groups of the analyte and the phenylcarbamate moieties of the CSP can engage in π-π stacking.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.

  • Steric Hindrance: The three-dimensional structure of the chiral cavities or grooves on the CSP surface creates a steric environment that preferentially accommodates one enantiomer over the other.[7]

The choice of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate)) and the mobile phase composition significantly influences these interactions and, therefore, the enantioselectivity.[8][9]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely accessible technique for the chiral separation of 3-(Dimethylamino)-2-phenylpropanoic acid. Polysaccharide-based columns are particularly effective in both normal-phase and polar organic modes.

Recommended HPLC Columns and Mobile Phases
Chiral Stationary Phase (CSP)Mobile Phase CompositionRationale
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol/Trifluoroacetic Acid (TFA)A common starting point for screening acidic compounds. TFA is added to improve peak shape by suppressing the ionization of the carboxylic acid group.
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol/Trifluoroacetic Acid (TFA)Offers complementary selectivity to amylose-based phases. Ethanol can sometimes provide better resolution than isopropanol.
Immobilized Polysaccharide-Based CSPs Extended range of solvents (e.g., Dichloromethane, Ethyl Acetate)Immobilized phases allow for the use of a wider variety of solvents, which can be advantageous for optimizing selectivity and for analytes with limited solubility in standard mobile phases.[10]
Step-by-Step HPLC Protocol

This protocol provides a starting point for method development. Optimization will likely be required to achieve baseline separation.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase (e.g., 1 mg/mL) Inject Inject sample (e.g., 5 µL) SamplePrep->Inject MobilePhasePrep Prepare mobile phase (e.g., Hexane/IPA/TFA 80:20:0.1) Equilibrate Equilibrate column with mobile phase MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Isocratic elution (e.g., 1.0 mL/min) Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate enantiomeric excess (%ee) Integrate->Calculate

Caption: HPLC workflow for chiral separation.

  • Sample Preparation: Dissolve the racemic 3-(Dimethylamino)-2-phenylpropanoic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare the desired mobile phase mixture. For example, for a normal-phase separation, a starting composition of 80:20 (v/v) Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) is recommended. Degas the mobile phase before use.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Chiral Column: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 5 µL

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Method Optimization: If the initial conditions do not provide adequate separation, systematically vary the mobile phase composition (e.g., change the alcohol modifier or its percentage) and the flow rate.

Supercritical Fluid Chromatography (SFC) Method

SFC is an attractive alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[4] The use of supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent (co-solvent), leads to low viscosity and high diffusivity, which can enhance chromatographic efficiency.

Recommended SFC Columns and Co-solvents
Chiral Stationary Phase (CSP)Co-solventAdditiveRationale
Amylose tris(3,5-dimethylphenylcarbamate) MethanolTrifluoroacetic Acid (TFA)Methanol is a common and effective co-solvent in SFC.[10] TFA is often necessary for good peak shape of acidic compounds.[11][12]
Cellulose tris(3,5-dimethylphenylcarbamate) EthanolAcetic AcidEthanol can offer different selectivity compared to methanol. Acetic acid is a less aggressive acidic additive than TFA.
Immobilized Polysaccharide-Based CSPs Methanol, Ethanol, IsopropanolNone or TFAImmobilized columns provide greater flexibility in co-solvent selection and are generally more robust.[13]
Step-by-Step SFC Protocol

This protocol provides a general starting point for SFC method development.

dot

SFC_Workflow cluster_prep_sfc Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing SamplePrepSFC Dissolve sample in co-solvent (e.g., 1 mg/mL) InjectSFC Inject sample (e.g., 2 µL) SamplePrepSFC->InjectSFC CoSolventPrepSFC Prepare co-solvent with additive (e.g., Methanol + 0.1% TFA) EquilibrateSFC Equilibrate system with CO2 and co-solvent CoSolventPrepSFC->EquilibrateSFC EquilibrateSFC->InjectSFC SeparateSFC Gradient or isocratic elution InjectSFC->SeparateSFC DetectSFC UV or DAD Detection (e.g., 220 nm) SeparateSFC->DetectSFC IntegrateSFC Integrate chromatogram DetectSFC->IntegrateSFC QuantifySFC Quantify enantiomers IntegrateSFC->QuantifySFC

Caption: SFC workflow for chiral separation.

  • Sample Preparation: Dissolve the racemic 3-(Dimethylamino)-2-phenylpropanoic acid in the co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Co-solvent Preparation: If required, add the acidic additive to the co-solvent (e.g., 0.1% TFA in methanol).

  • Instrumentation:

    • SFC System: An analytical SFC system with a CO2 pump, a co-solvent pump, an autosampler, a column oven, and a back-pressure regulator.

    • Detector: UV or Diode Array Detector (DAD).

    • Chiral Column: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate), 150 mm x 4.6 mm, 3 or 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 and Methanol (with 0.1% TFA)

    • Gradient: 5% to 40% Methanol over 5 minutes

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 2 µL

  • Equilibration: Equilibrate the column with the initial mobile phase conditions.

  • Injection and Data Acquisition: Inject the sample and acquire the data.

  • Method Optimization: Adjust the gradient profile, co-solvent type, and percentage of additive to optimize the separation. For preparative scale, isocratic conditions are often preferred.[4]

Alternative and Complementary Techniques

While HPLC and SFC are the primary methods, other techniques can also be employed for the chiral separation of amino acid derivatives.

  • Capillary Electrophoresis (CE): CE offers high efficiency, low sample and reagent consumption, and is a viable alternative for the chiral analysis of polar compounds.[14] Chiral selectors, such as cyclodextrins, are typically added to the background electrolyte to achieve enantioseparation.[15][16][17]

  • Gas Chromatography (GC): For GC analysis, the amino acid must first be derivatized to increase its volatility.[18][19] This can be achieved through esterification of the carboxylic acid and acylation of the amino group. The derivatized enantiomers are then separated on a chiral stationary phase.

Troubleshooting and Method Development Insights

  • Peak Tailing: For acidic compounds like 3-(Dimethylamino)-2-phenylpropanoic acid, peak tailing can be an issue. The addition of a small amount of an acidic modifier (e.g., TFA or acetic acid) to the mobile phase is crucial for obtaining symmetrical peaks.

  • Elution Order Reversal: The elution order of enantiomers can sometimes be reversed by changing the chiral stationary phase (e.g., from an amylose-based to a cellulose-based column) or by significantly altering the mobile phase composition.[8][9]

  • Column Screening: A systematic approach to column and mobile phase screening is often the most efficient way to develop a successful chiral separation method.[6]

Conclusion

The chiral separation of 3-(Dimethylamino)-2-phenylpropanoic acid enantiomers is readily achievable using both HPLC and SFC with polysaccharide-based chiral stationary phases. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reliable analytical methods for quality control and preparative methods for the isolation of single enantiomers. The choice between HPLC and SFC will depend on the specific requirements of the application, including desired speed, solvent consumption, and available instrumentation.

References

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A, 1216(18), 3784-3793. [Link]

  • Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Molecules, 29(5), 1059. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Journal of Visualized Experiments, (148), e59529. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 269-278. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods. Springer, Berlin, Heidelberg. [Link]

  • Chiral separation of amino acids by gas chromatography. In Amino Acid Analysis. Humana Press, Totowa, NJ. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Sensitive chiral analysis by capillary electrophoresis. Electrophoresis, 27(1-2), 195-212. [Link]

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A, 1216(18), 3784-3793. [Link]

  • Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases. Chirality, 13(10), 685-692. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 62(19), 2041-2048. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Laboratories. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1589-1606. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166. [Link]

  • Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 279-286. [Link]

  • Chiral Analyses of Pollutants by Capillary Electrophoresis. The Open Analytical Chemistry Journal, 4, 1-11. [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(3). [Link]

  • Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. Journal of Separation Science, 42(15), 2567-2575. [Link]

  • キラル化合物のSFC高速メソッドスカウティングと分取へのスケールアップ. YMC Co., Ltd.[Link]

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. YMC Europe. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 83, 10-18. [Link]

  • Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
  • Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 279-286. [Link]

  • Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-1367. [Link]

  • Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society, 132(34), 12043-12051. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

Sources

Method

Application Note: Purification of 3-(Dimethylamino)-2-phenylpropanoic Acid via Recrystallization

Introduction and Scope 3-(Dimethylamino)-2-phenylpropanoic acid is a critical β-amino acid derivative frequently utilized as a chiral building block and intermediate in the synthesis of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

3-(Dimethylamino)-2-phenylpropanoic acid is a critical β-amino acid derivative frequently utilized as a chiral building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs). Achieving high purity (>99.0%) is paramount, as trace impurities can severely impact downstream catalytic enantioselective processes or final API toxicity profiles.

Because this compound can exist either as a free base (a zwitterion) or as a hydrochloride salt (CAS 858785-97-4), a "one-size-fits-all" purification approach is ineffective. This application note provides two highly optimized, self-validating recrystallization protocols tailored to the specific ionization state of the starting material.

Physicochemical Profiling & Rationale

The success of any crystallization process hinges on the precise manipulation of the solubility curve. As a Senior Application Scientist, I emphasize that understanding the causality behind solubility is more important than merely following a recipe.

  • The Zwitterionic Free Base: The molecule possesses a carboxylic acid moiety (pKa ~4.2) and a tertiary amine (pKa ~9.3). The calculated isoelectric point (pI) is approximately pH 6.8. At this pH, the molecule exists predominantly as a zwitterion. In their crystalline state, zwitterionic amino acids form robust, head-to-tail intermolecular hydrogen bond networks (NH⁺···O⁻)[1]. These strong lattice interactions minimize solute-solvent interactions in aqueous media, resulting in a distinct minimum in solubility at the pI[2]. We exploit this by dissolving the crude material at an extreme pH and titrating it to the pI to force precipitation.

  • The Hydrochloride Salt: When isolated as an HCl salt, the zwitterionic macro-network is disrupted. The compound becomes highly soluble in polar protic solvents (e.g., alcohols) but remains insoluble in aprotic anti-solvents (e.g., ethyl acetate). By utilizing a solvent/anti-solvent system, we rapidly decrease the dielectric constant of the medium, forcing supersaturation and subsequent controlled nucleation[3].

Purification Workflow

G cluster_A Method A: Isoelectric Precipitation (Free Base) cluster_B Method B: Anti-Solvent Crystallization (HCl Salt) Start Crude 3-(Dimethylamino)- 2-phenylpropanoic acid A1 Dissolution Add 1M HCl to pH < 2.0 Start->A1 Zwitterion Form B1 Dissolution Hot Isopropanol (70°C) Start->B1 Hydrochloride Salt A2 Polishing Filtration Remove insoluble organics A1->A2 A3 pH Adjustment Titrate with 1M NaOH to pH ~6.8 A2->A3 A4 Crystallization Cool to 4°C at 0.5°C/min A3->A4 A5 Isolation Filter, wash (cold H2O), dry A4->A5 B2 Hot Filtration Remove particulates B1->B2 B3 Anti-Solvent Addition Add EtOAc until turbid B2->B3 B4 Crystallization Cool to RT, then 0-5°C B3->B4 B5 Isolation Filter, wash (cold EtOAc), dry B4->B5

Workflow for the purification of 3-(Dimethylamino)-2-phenylpropanoic acid.

Experimental Protocols

Method A: Isoelectric Crystallization (For the Free Base)

This method leverages the pH-dependent solubility profile of the amphoteric molecule.

  • Acidic Dissolution: Suspend 10.0 g of crude free base in 50 mL of deionized water. Under vigorous stirring, add 1M HCl dropwise until the pH reaches 1.5–2.0.

    • Causality: This fully protonates the dimethylamino group, breaking the zwitterionic lattice and converting the compound into a highly water-soluble cationic species.

  • Polishing Filtration: Filter the acidic solution through a 0.45 µm PTFE membrane.

    • Causality: Non-basic hydrophobic impurities (e.g., unreacted phenylacetic acid derivatives) will remain insoluble at this low pH and are mechanically removed here.

  • Isoelectric Titration: Transfer the filtrate to a reactor equipped with an overhead stirrer. Slowly add 1M NaOH dropwise until the pH reaches 6.8 (the calculated pI).

    • Causality: Dropwise addition prevents localized zones of high pH, which can cause the free base to "oil out" (form an amorphous liquid phase) rather than nucleating into distinct crystals.

  • Controlled Cooling: Once the target pH is reached and the solution becomes cloudy, reduce the temperature to 4°C at a strict rate of 0.5°C/min.

    • Causality: Rapid crash-cooling traps impurities within the rapidly forming crystal lattice (occlusion). A slow cooling ramp ensures thermodynamic control, yielding large, highly ordered, and pure crystals.

  • Isolation: Vacuum filter the resulting slurry. Wash the filter cake with 2 x 10 mL of ice-cold deionized water to remove residual salts (NaCl), and dry under vacuum at 45°C to constant weight.

Method B: Solvent/Anti-Solvent Recrystallization (For the HCl Salt)

This method is ideal for the hydrochloride salt variant, utilizing a shift in the solvent's dielectric constant.

  • Primary Dissolution: Suspend 10.0 g of the crude HCl salt in a minimum volume (approx. 30-40 mL) of Isopropanol (IPA). Heat the suspension to 70°C under reflux until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble inorganic dust or polymerized byproducts.

  • Anti-Solvent Addition: Return the filtrate to a 70°C heat block. Gradually add Ethyl Acetate (EtOAc) dropwise under continuous stirring until the solution exhibits a faint, persistent turbidity (the cloud point).

    • Causality: EtOAc acts as an anti-solvent. Its addition lowers the overall polarity of the system, reducing the solubility of the polar HCl salt and pushing the system into the metastable zone of supersaturation[3].

  • Crystallization: Remove the heat source and allow the mixture to cool ambiently to room temperature over 2 hours, followed by 2 hours in an ice bath (0–5°C).

  • Isolation: Filter the crystalline product, wash with 15 mL of cold EtOAc, and dry under vacuum at 40°C.

Quantitative Data & Troubleshooting

To ensure the protocol is a self-validating system, compare your in-process observations against the standardized metrics in Table 1.

Table 1: Physicochemical Parameters and Expected Purification Metrics

ParameterMethod A (Zwitterion)Method B (HCl Salt)Rationale / Causality
Primary Solvent Deionized WaterIsopropanol (IPA)Water exploits pH-dependent ionization; IPA dissolves the polar salt via hydrogen bonding.
Crystallization Trigger pH adjustment to pI (~6.8)Anti-solvent addition (EtOAc)The pI minimizes electrostatic repulsion[2]; Anti-solvents lower the dielectric constant.
Cooling Profile 0.5°C / min to 4°CNatural cooling to RT, then 0°CSlow cooling prevents the occlusion of impurities within the crystal lattice.
Expected Yield 75 - 85%80 - 90%Yield depends heavily on precise control of the supersaturation curve and washing volumes.
Common Failure Mode "Oiling out" instead of crystallizingPremature precipitation during hot filtrationSolution A: Slow down NaOH addition rate. Solution B: Pre-warm the filtration apparatus.

Analytical Validation

A purification protocol is only as reliable as its analytical verification. Post-isolation, the following self-validating checks must be performed:

  • HPLC (Chemical Purity): Analyze via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target purity should exceed 99.0% Area.

  • Karl Fischer (KF) Titration: Crucial for Method A. Zwitterionic amino acids frequently form stable hydrates. KF titration will confirm if the drying step successfully removed all lattice-bound water.

  • 1H-NMR (Solvent Trapping): Crucial for Method B. Ensure no residual Isopropanol (multiplet at ~4.0 ppm) or Ethyl Acetate (singlet at ~2.0 ppm) is trapped within the crystal habit.

References

  • Boldyreva, E. V., et al. "Crystalline amino acids: A link between chemistry, materials science and biology." ResearchGate.
  • "Isoelectric Point for Protein Analysis and Biopharmaceutical Development." Creative Proteomics.
  • "Fractional Precipitation of Amino Acids from Agro-industrial Residues Using Ethanol." ACS Publications.

Sources

Application

Mass spectrometry analysis of 3-(Dimethylamino)-2-phenylpropanoic acid and its fragments

An Application Note for the Mass Spectrometric Analysis of 3-(Dimethylamino)-2-phenylpropanoic acid Introduction 3-(Dimethylamino)-2-phenylpropanoic acid is a derivative of the amino acid phenylalanine, characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Mass Spectrometric Analysis of 3-(Dimethylamino)-2-phenylpropanoic acid

Introduction

3-(Dimethylamino)-2-phenylpropanoic acid is a derivative of the amino acid phenylalanine, characterized by a molecular formula of C₁₁H₁₅NO₂ and a monoisotopic mass of approximately 193.11 Da[1][2]. As a small molecule with functional groups amenable to ionization, its detection and quantification are critical in various stages of pharmaceutical development, including metabolic studies and quality control[3]. Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and specificity required for the robust analysis of such compounds in complex matrices[4][5].

This application note provides a comprehensive guide to the analysis of 3-(Dimethylamino)-2-phenylpropanoic acid using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). We will detail the protocols for sample preparation, chromatographic separation, and mass spectrometric detection, while also delving into the characteristic fragmentation patterns of the molecule to ensure confident identification and quantification. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this compound.

Analytical Workflow Overview

The overall process for the analysis of 3-(Dimethylamino)-2-phenylpropanoic acid involves several key stages, from initial sample handling to final data interpretation. A well-structured workflow is essential for achieving reproducible and accurate results.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Formulation) Protein_Precipitation Protein Precipitation (if applicable) Sample->Protein_Precipitation Dilution Dilution & Fortification (with Internal Standard) Protein_Precipitation->Dilution LC_Separation Chromatographic Separation (Reversed-Phase HPLC/UHPLC) Dilution->LC_Separation ESI_Ionization Electrospray Ionization (ESI) (Positive Mode) LC_Separation->ESI_Ionization MS1_Scan Full Scan (MS1) (Precursor Ion Identification) ESI_Ionization->MS1_Scan MS2_Fragmentation Tandem MS (MS/MS) (Fragmentation & Detection) MS1_Scan->MS2_Fragmentation Data_Acquisition Data Acquisition MS2_Fragmentation->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Reporting Peak_Integration->Reporting

Caption: Overall analytical workflow from sample preparation to data analysis.

Methodology and Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the LC-MS system. For a standard solution, the protocol is straightforward. For biological matrices like plasma, a protein precipitation step is typically required.

Protocol for Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-(Dimethylamino)-2-phenylpropanoic acid standard and dissolve it in 1 mL of methanol or a methanol:water (50:50, v/v) mixture. This solvent choice ensures good solubility and compatibility with reversed-phase chromatography.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard (IS): If available, an isotopically labeled version of the analyte is ideal. Alternatively, a structurally similar compound with different mass but similar chromatographic and ionization behavior can be used. Fortify all calibration standards and quality control samples with the IS at a constant concentration.

Protocol for Plasma Sample Preparation:

  • Thaw: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase. This step helps to concentrate the analyte.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial to resolve the analyte from matrix interferences. A reversed-phase C18 column is a common and effective choice for a molecule with the polarity of 3-(Dimethylamino)-2-phenylpropanoic acid.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high-resolution separation for small molecules.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier protonates the analyte, improving peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and MS compatibility.
Gradient 5% B to 95% B over 5 minA gradient elution ensures that the analyte is eluted with a good peak shape in a reasonable time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of the dimethylamino group, which is readily protonated. Tandem MS (MS/MS) is used for its high selectivity and sensitivity, typically in Multiple Reaction Monitoring (MRM) mode for quantification.[6]

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe dimethylamino group has a high proton affinity, making positive mode ionization highly efficient.[7]
Capillary Voltage 3.5 kVOptimizes the formation of the electrospray plume for efficient ion generation.
Cone Voltage 30 VA moderate cone voltage helps in ion transmission from the source to the mass analyzer while minimizing in-source fragmentation.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the desolvation of droplets, aiding in the transition of ions into the gas phase.[8]
Desolvation Temp. 400 °CHigh temperature ensures efficient solvent evaporation.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy 10-30 eVThe energy should be optimized to produce a stable and abundant fragment ion. This often requires empirical testing.[9]

Fragmentation Pathway Analysis

Understanding the fragmentation of 3-(Dimethylamino)-2-phenylpropanoic acid is key to developing a selective MS/MS method. The protonated molecule ([M+H]⁺) has an expected m/z of 194.12.

Fragmentation_Pathway cluster_frags Primary Fragments parent [M+H]⁺ m/z 194.12 C₁₁H₁₆NO₂⁺ frag1 Fragment A m/z 148.11 [M+H - HCOOH]⁺ C₁₀H₁₄N⁺ parent->frag1 - HCOOH (46 Da) frag2 Fragment B m/z 91.05 [C₇H₇]⁺ Tropylium ion parent->frag2 - C₄H₉NO₂ (103 Da) frag3 Fragment C m/z 72.08 [C₄H₁₀N]⁺ parent->frag3 - C₇H₆O₂ (122 Da) caption Proposed fragmentation pathway of protonated 3-(Dimethylamino)-2-phenylpropanoic acid.

Sources

Method

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 3-(p-(Dimethylamino)phenyl)propanol

Abstract This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(p-(Dimethylamino)phenyl)propanol. The inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(p-(Dimethylamino)phenyl)propanol. The inherent basicity of the analyte, due to its tertiary amine functional group, presents a common challenge in RP-HPLC, often leading to poor peak symmetry (tailing) from secondary interactions with the silica stationary phase. This method directly addresses this challenge by employing a low-pH mobile phase to ensure consistent analyte protonation and suppress undesirable silanol interactions. The protocol has been developed for use with a standard, high-purity, end-capped C18 column and is suitable for quality control, purity assessment, and stability studies in research and pharmaceutical development settings. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Principle of Separation and Method Rationale

The analysis of basic compounds like 3-(p-(Dimethylamino)phenyl)propanol by reverse-phase chromatography requires careful control of the mobile phase chemistry to achieve symmetric peaks and reproducible retention.

The Analyte: 3-(p-(Dimethylamino)phenyl)propanol (Structure shown in Figure 1) is a moderately polar molecule containing a hydrophobic phenyl ring and a basic dimethylamino group.[3] This dual nature makes it well-suited for reverse-phase chromatography.

The Challenge - Silanol Interactions: Standard silica-based C18 columns possess residual silanol groups (Si-OH). At mobile phase pH values above approximately 3.5, these silanols can deprotonate to form negatively charged silanates (Si-O⁻).[4] The basic amine on the analyte becomes protonated (positively charged) in the mobile phase, leading to a strong secondary ionic interaction with the negatively charged silanates. This interaction results in a mixed-mode retention mechanism, causing significant peak tailing and poor chromatographic performance.[5][6]

The Solution - pH Control: This method employs a mobile phase buffered to pH 3.0. This low pH provides two key benefits:

  • Consistent Analyte Ionization: By operating at a pH several units below the analyte's pKa, the dimethylamino group is fully and consistently protonated, ensuring a single ionic species interacts with the stationary phase.[7][8]

  • Suppression of Silanol Activity: The acidic environment keeps the residual silanol groups in their neutral, protonated state (Si-OH), effectively eliminating the ionic interaction pathway that causes peak tailing.[6]

The result is a separation governed primarily by the intended hydrophobic interactions between the analyte and the C18 stationary phase, leading to sharp, symmetrical peaks and a robust, reproducible method.

Materials and Methods

2.1 Instrumentation and Consumables

  • HPLC System: A standard HPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array (DAD) or UV-Vis detector.

  • Chromatography Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is highly recommended.[9]

  • Analytical Balance: 4 or 5-decimal place.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE or Nylon for sample filtration.

2.2 Reagents and Standards

  • 3-(p-(Dimethylamino)phenyl)propanol: Reference Standard (>98% purity).

  • Acetonitrile (ACN): HPLC grade or higher.[10]

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

2.3 Solution Preparation

  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.[11][12]

  • Mobile Phase B (Organic): 100% Acetonitrile, HPLC grade.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-(p-(Dimethylamino)phenyl)propanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL): Dilute 1.25 mL of the Standard Stock Solution to 25 mL with the sample diluent. This solution is used for system suitability and quantification.

Chromatographic Conditions

All critical instrument parameters are summarized in the table below for quick reference.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 255 nm
Run Time 15 minutes

Experimental Protocols

4.1 System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. This ensures the chromatographic system is adequate for the intended analysis.[1]

  • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry, ensuring minimal silanol interaction.[13]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and system.[7]
%RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump/flow rate.

Do not proceed with sample analysis if the system fails to meet these criteria.

4.2 Sample Preparation and Analysis

  • Accurately weigh the sample to be analyzed and dissolve it in the sample diluent to achieve a target concentration of approximately 50 µg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Place the vial in the autosampler and inject it into the HPLC system.

  • Integrate the peak corresponding to 3-(p-(Dimethylamino)phenyl)propanol and calculate the concentration based on the peak area response of the Working Standard Solution.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][14] The key performance characteristics are summarized below.

Validation ParameterProtocol SummaryTypical Result
Specificity A solution of diluent and a placebo (if applicable) were injected to ensure no interfering peaks at the retention time of the analyte.No interference observed.
Linearity A five-point calibration curve was prepared over a range of 10-100 µg/mL.Correlation Coefficient (R²) ≥ 0.999
Range The range was established from the linearity study.10 – 100 µg/mL
Accuracy (% Recovery) Determined by spiking a placebo at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate.[7]98.0% – 102.0%
Precision (Repeatability) Six replicate preparations of the standard at 100% of the target concentration were analyzed on the same day.[7]%RSD ≤ 1.5%
Intermediate Precision Repeatability assay was performed by a different analyst on a different day using a different instrument.%RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.~0.5 µg/mL
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[7]~1.5 µg/mL

HPLC Analysis and Validation Workflow

The following diagram illustrates the logical workflow, from understanding the analyte's properties to developing and validating the final analytical method.

HPLC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Protocol Finalization cluster_2 Phase 3: Method Validation (ICH Q2) Analyte Analyte Characterization - Basic Tertiary Amine - Aromatic Chromophore - Prone to Tailing Strategy Development Strategy - Reverse-Phase C18 - Low pH Mobile Phase - ACN/Buffer System Analyte->Strategy Rationale Scientific Rationale - Suppress Silanol Interactions - Ensure Consistent Protonation - Achieve Symmetrical Peak Strategy->Rationale Protocol Optimized Protocol - Column: End-capped C18 - Mobile Phase: pH 3.0 Buffer/ACN - Detection: UV 255 nm Rationale->Protocol SST System Suitability Test (SST) - Tailing Factor < 1.5 - Plates > 2000 - %RSD < 1.0% Protocol->SST Validation Validation Parameters - Specificity & Linearity - Accuracy & Precision - LOD/LOQ & Range SST->Validation Analysis Routine Sample Analysis - Quality Control - Purity Testing Validation->Analysis

Caption: Workflow for HPLC method development and validation.

Conclusion

The reverse-phase HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantitative analysis of 3-(p-(Dimethylamino)phenyl)propanol. By understanding the physicochemical properties of the analyte and implementing a scientifically sound mobile phase strategy, the common issue of peak tailing for basic compounds is effectively overcome. This method is robust, follows ICH guidelines, and is ready for implementation in a quality control environment for routine analysis.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2014). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubChem. 3-(p-(Dimethylamino)phenyl)propanol. National Center for Biotechnology Information. [Link]

  • Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Stoll, D. & McCalley, D. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. [Link]

  • Agilent Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Pijeira, et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • SIELC. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Stasiewicz, et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. PMC. [Link]

  • ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]

  • ResearchGate. (2014). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. [Link]

  • Kalinovic, et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Charles University. (2014). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. [Link]

  • ResearchGate. (2017). UV–vis spectra of DMAB, PAA and DMABPAA. b) UV–vis spectra of DMAB, PNA and DMABPNA. [Link]

  • Honeywell. UV Cutoff. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of N-methylated amino acids

Welcome to the N-Methylation Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N-methylated amino acids and peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the N-Methylation Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N-methylated amino acids and peptides. While N-methylation is a powerful tool for improving metabolic stability and membrane permeability in drug development, the steric hindrance and altered electronics of the secondary amine introduce severe synthetic bottlenecks.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind common side reactions—such as diketopiperazine (DKP) formation, over-methylation, and racemization—and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

I. Systems Overview: The N-Methylation Workflow

Before diving into specific failures, it is critical to map the divergence points where side reactions occur. The diagram below illustrates the gold-standard Fukuyama N-alkylation pathway on solid support, highlighting the exact stages where synthetic control is often lost.

G Start Primary Amine on Resin (H2N-AA-Resin) oNBS Step 1: oNBS Protection (oNBS-Cl, Collidine) Start->oNBS Controlled Activation OverMe Side Reaction: Over-methylation (Quaternary Salt) Start->OverMe Direct Reductive Amination (Lacks Steric Control) Mitsunobu Step 2: Fukuyama Alkylation (MeOH, DIAD, PPh3) oNBS->Mitsunobu pKa Reduction Deprotect Step 3: oNBS Deprotection (Mercaptoethanol, DBU) Mitsunobu->Deprotect Mono-alkylation Success Target: N-Methylated Amino Acid (Me-NH-AA-Resin) Deprotect->Success Deprotection DKP Side Reaction: DKP Formation (Chain Truncation) Success->DKP Next Fmoc Deprotection (cis-trans isomerization) Racemization Side Reaction: Racemization (Epimerization) Success->Racemization Next AA Coupling (Prolonged Activation)

Fig 1: Logical workflow of on-resin N-methylation, highlighting key side-reaction divergence points.

II. Troubleshooting Knowledge Base (FAQs)

Q1: Why am I seeing a massive loss of my peptide chain (-130 to -210 Da) immediately after coupling an amino acid to an N-methylated residue?

Causality Analysis: This mass deletion is the hallmark of Diketopiperazine (DKP) formation. In standard peptide bonds, the trans conformation is energetically favored. However,1[1]. When the Fmoc group of the subsequent amino acid is removed, the newly liberated nucleophilic amine is brought into close proximity to the ester or amide bond of the dipeptide due to this "kinked" cis conformation. This triggers a rapid intramolecular aminolysis, cleaving the first two amino acids off the resin as a six-membered DKP ring[1].2[2].

Resolution: To prevent this, you must alter the kinetics of the deprotection step or increase steric hindrance.3[3]. Alternatively, bypass the susceptible dipeptidyl-resin intermediate entirely by coupling the first two amino acids as a pre-formed dipeptide building block[3].

Q2: I attempted direct reductive amination (formaldehyde/NaCNBH3) on-resin, but MS shows +28 Da and +42 Da adducts. How do I prevent over-methylation?

Causality Analysis: Direct reductive amination or direct alkylation lacks strict steric control.4[4].

Resolution: Implement the Fukuyama N-alkylation protocol.5[5]. The bulky oNBS group strictly prevents multiple alkylations and can be easily removed under mild basic conditions[5].

Q3: My sequence contains multiple N-methylated residues, and I am observing significant epimerization during their coupling. How can I retain chiral integrity?

Causality Analysis: The steric bulk of the N-methyl group drastically reduces the nucleophilicity of the secondary amine, leading to sluggish coupling kinetics.6[6]. This intermediate readily undergoes enolization and subsequent racemization at the alpha-carbon[6].

Resolution: Optimize your coupling chemistry.6[6]. Pair this with a weaker, less nucleophilic base like 2,4,6-trimethylpyridine (collidine) instead of DIPEA to minimize base-catalyzed enolization[6].

III. Quantitative Data: Reagent Selection Matrix

To effectively couple to or from an N-methylated residue without triggering racemization, selecting the right coupling reagent is non-negotiable. Below is a summarized performance matrix for N-methyl couplings.

Reagent ClassCoupling ReagentRecommended BaseRacemization RiskEfficiency for N-Me Coupling
Uronium/Aminium HATUDIEA / CollidineModerateHigh
Uronium/Aminium HBTUDIEAHighLow-Moderate
Phosphonium PyAOPDIEA / CollidineLowVery High
Phosphonium PyBOPDIEALowModerate

Data synthesized from BenchChem Application Notes on N-Methylated Amino Acids[6].

IV. Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate specific checkpoints to ensure reaction completion before proceeding, preventing cumulative errors that ruin final yields.

Protocol 1: On-Resin Fukuyama N-Methylation (Mono-Alkylation)

Designed to prevent over-methylation and ensure 100% conversion.

Step 1: oNBS Protection

  • Swell the Fmoc-deprotected peptide-resin in DCM for 15 minutes.

  • Add 4 equivalents of o-nitrobenzenesulfonyl chloride (oNBS-Cl) and 10 equivalents of collidine in NMP. Agitate for 15 minutes at room temperature.

  • Wash resin thoroughly with NMP (5x) and DCM (5x).

  • Validation Checkpoint: Perform a Kaiser (Ninhydrin) test. A successful protection masks the primary amine, yielding a negative (yellow) result. If positive (blue/purple), repeat Step 1.

Step 2: Mitsunobu Alkylation

  • To the oNBS-protected resin, add 10 equivalents of Methanol (MeOH), 5 equivalents of Triphenylphosphine (PPh3), and 5 equivalents of Diisopropyl azodicarboxylate (DIAD) in anhydrous THF.

  • Agitate for 30 minutes at room temperature.

  • Wash resin with THF (3x), NMP (3x), and DCM (3x).

  • Validation Checkpoint: Perform a Chloranil test. A successful methylation of the secondary sulfonamide yields a positive (blue/green) result.

Step 3: oNBS Deprotection

  • Treat the resin with 20 equivalents of β-mercaptoethanol and 10 equivalents of DBU in NMP[7].

  • Agitate for 5 minutes. Drain and repeat the treatment once more.

  • Wash extensively with NMP (5x) and DCM (5x) to remove all thiolate byproducts.

Protocol 2: Coupling to an N-Methylated Residue (DKP & Racemization Mitigation)

Designed to force difficult couplings while preserving chiral integrity and preventing chain truncation.

Step 1: Activation & Coupling

  • Pre-activate the incoming Fmoc-amino acid (3 eq) with PyAOP (3 eq) and HOAt (3 eq) in NMP.

  • Add Collidine (6 eq) to the mixture and immediately add to the N-methylated peptide-resin.

  • Agitate for 2-4 hours. Double coupling is highly recommended for sterically demanding residues (e.g., N-Me-Val or N-Me-Ile).

Step 2: Mild Fmoc Deprotection (DKP Prevention)

  • Instead of standard 20% piperidine, prepare a mild deprotection cocktail of 2% DBU and 5% piperazine in NMP.

  • Treat the resin for 2 x 5 minutes. This non-nucleophilic base approach strictly prevents the base-catalyzed intramolecular attack that leads to DKP formation.

V. References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: peptidechemistry.org URL:

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: nih.gov URL:

  • Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) Source: benchchem.com URL:

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides Source: nih.gov URL:

  • N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase Source: acs.org URL:

  • Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis Source: benchchem.com URL:

  • Introduction of Functional Groups into Peptides via N-Alkylation Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Troubleshooting 2-Phenylpropionic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. 2-Phenylpropionic acid (hydratropic acid) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 2-Phenylpropionic acid (hydratropic acid) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. However, researchers frequently encounter yield-limiting bottlenecks depending on their chosen synthetic route.

This guide provides causality-driven troubleshooting for the two most prevalent methodologies: Route A (Grignard Carboxylation) , typically used for rapid lab-scale synthesis, and Route B (Catalytic Hydrocarboxylation) , the atom-economic standard for industrial scale-up.

Route A: Grignard Carboxylation of 1-Phenylethyl Halides (Lab Scale)

Q1: My yield of 2-phenylpropionic acid is extremely low, and I am isolating a large mass of a non-polar hydrocarbon byproduct. What is happening?

A: You are experiencing extensive Wurtz-type homocoupling. When synthesizing the intermediate 1-phenylethylmagnesium bromide from 1-phenylethyl bromide, the newly formed Grignard reagent acts as a strong nucleophile. Because benzylic halides are highly activated, the Grignard reagent rapidly attacks the unreacted starting material via an SN 2​ mechanism, forming the dimeric byproduct 2,3-diphenylbutane[1].

Causality & Fix: High local concentrations of the alkyl halide and elevated temperatures exponentially accelerate this homocoupling[2]. To mitigate this, you must maximize the magnesium surface area (to ensure the halide reacts with Mg rather than the Grignard reagent) and maintain strict dropwise addition under high dilution[2]. Furthermore, switching your solvent from Tetrahydrofuran (THF) to Diethyl Ether (Et 2​ O) or 2-Methyltetrahydrofuran (2-MeTHF) reduces the nucleophilicity of the Grignard reagent, significantly suppressing SN 2​ self-alkylation[3].

Q2: The Grignard formation seems successful, but the final carboxylic acid yield after CO 2​ quenching is still low. Why?

A: Premature protonation due to moisture quenching. Pouring a Grignard reagent directly over atmospheric dry ice is a common lab practice, but dry ice rapidly condenses atmospheric water vapor. This moisture protonates the Grignard reagent faster than it can react with CO 2​ , yielding ethylbenzene instead of the desired carboxylic acid.

Causality & Fix: The nucleophilic attack of the Grignard reagent on CO 2​ requires strictly anhydrous conditions. Instead of using solid dry ice in an open vessel, bubble rigorously dried CO 2​ gas through the solution, or perform the reaction in a sealed Schlenk flask using a CO 2​ balloon[4].

Protocol 1: Optimized Grignard Carboxylation (Self-Validating)
  • Magnesium Activation: Add Mg turnings (1.2 eq) to a flame-dried Schlenk flask under argon. Add a single crystal of iodine and heat gently until the iodine sublimes and the color dissipates, exposing a highly active, oxide-free Mg surface[3].

  • Initiation: Suspend the Mg in anhydrous Et 2​ O. Add 5% of your 1-phenylethyl bromide solution.

    • Self-Validation Checkpoint: Do not proceed until you observe localized cloudiness and a spontaneous, gentle exotherm. This confirms active Grignard formation.

  • Controlled Addition: Once initiated, add the remaining halide strictly dropwise over 1–2 hours. Maintain the internal temperature below 10°C using an ice bath to suppress Wurtz coupling[3].

  • Anhydrous Carboxylation: Cool the dark Grignard solution to 0°C. Vigorously bubble anhydrous CO 2​ gas through the mixture for 30–60 minutes[5].

  • Workup: Quench carefully with 1M HCl to dissolve magnesium salts. Extract with ethyl acetate, and isolate the pure acid via acid-base extraction (extract into 1M NaOH, wash with organics, acidify the aqueous layer, and re-extract).

GrignardTroubleshooting SM 1-Phenylethyl Bromide Grignard 1-Phenylethylmagnesium Bromide SM->Grignard + Mg (Et2O) Mg Activated Magnesium Product 2-Phenylpropionic Acid (Desired Target) Grignard->Product 1. Dry CO2 2. H3O+ Wurtz 2,3-Diphenylbutane (Wurtz Byproduct) Grignard->Wurtz + Unreacted SM (High Temp) Quench Ethylbenzene (Moisture Quench) Grignard->Quench + H2O (Wet CO2)

Reaction pathways and side reactions in the Grignard synthesis of 2-phenylpropionic acid.

Route B: Catalytic Hydrocarboxylation of Styrene (Scale-Up)

Q3: I am using Pd-catalyzed hydrocarboxylation of styrene, but my NMR shows a 1:1 mixture of 2-phenylpropionic acid and 3-phenylpropionic acid. How do I improve regioselectivity?

A: You are using unoptimized acidic promoters that fail to direct the hydropalladation step. The hydroxycarbonylation of vinylarenes naturally yields a mixture of branched (Markovnikov, 2-phenylpropionic acid) and linear (anti-Markovnikov, 3-phenylpropionic acid) isomers[6]. The regioselectivity is entirely dictated by which carbon the Palladium-Hydride (Pd-H) species inserts into.

Causality & Fix: Standard catalytic precursors like PdCl 2​ (PPh 3​ ) 2​ combined with traditional liquid acids (like TsOH) offer poor steric and electronic direction, resulting in near 1:1 mixtures[6]. To force Markovnikov selectivity (>95% branched isomer), replace liquid acids with solid cation exchange resins (e.g., Amberlyst 15 or KU-2) and utilize 1,4-dioxane as the solvent. The microenvironment of the resin, combined with salt additives like LiCl, heavily favors the transition state leading to 2-phenylpropionic acid[6].

Q4: The conversion of styrene is stalling at 40%. Is the catalyst deactivating?

A: Yes, likely due to CO starvation leading to Pd-black precipitation. Palladium catalysts require a continuous, high local concentration of Carbon Monoxide to stabilize the active Pd-carbonyl species. If the mass transfer of CO gas into the liquid phase is insufficient, the catalyst decomposes into inactive elemental palladium (Pd-black).

Causality & Fix: Ensure aggressive mechanical agitation (>1000 rpm) in your high-pressure reactor to overcome gas-liquid mass transfer limitations. Maintain a high CO pressure (e.g., 5 MPa) throughout the reaction lifecycle to prevent catalyst degradation[6].

Protocol 2: Highly Regioselective Hydrocarboxylation (Self-Validating)
  • Reaction Setup: In a high-pressure autoclave, combine styrene, PdCl 2​ (PPh 3​ ) 2​ (catalytic amount), and Amberlyst 15 resin (acidic promoter) in anhydrous 1,4-dioxane[6].

  • Pressurization: Seal the reactor and purge with CO gas three times to remove oxygen. Pressurize to 5 MPa[6].

  • Catalytic Turnover: Heat the reactor to 100°C with vigorous mechanical stirring for 12 hours[6].

    • Self-Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop during the first 2 hours indicates active CO consumption and successful catalytic turnover. Maintain pressure by topping up CO if it drops below 4 MPa.

  • Isolation: Cool the reactor to room temperature, carefully vent the CO gas in a fume hood, filter off the Amberlyst resin (which can be regenerated), and isolate the 2-phenylpropionic acid via vacuum distillation.

Hydrocarboxylation Styrene Styrene + CO + H2O Intermediate Pd-H Insertion Complex Styrene->Intermediate PdCl2(PPh3)2 Branched 2-Phenylpropionic Acid (Markovnikov) Intermediate->Branched Amberlyst 15 (1,4-Dioxane) Linear 3-Phenylpropionic Acid (Anti-Markovnikov) Intermediate->Linear Unoptimized Promoters

Regioselectivity branching in the Pd-catalyzed hydrocarboxylation of styrene.

Quantitative Data & Troubleshooting Matrix

The following table summarizes the critical parameters and expected outcomes for both synthetic routes to aid in rapid diagnostic comparisons.

ParameterRoute A: Grignard CarboxylationRoute B: Catalytic Hydrocarboxylation
Primary Challenge Wurtz homocoupling, Moisture quenchingRegioselectivity (Branched vs. Linear)
Ideal Solvent Diethyl Ether or 2-MeTHF1,4-Dioxane
Key Additive/Promoter Iodine (Mg surface activation)Amberlyst 15, LiCl
Critical Temperature < 10°C during halide addition100°C
Atmosphere Argon (during formation), Dry CO 2​ 5 MPa Carbon Monoxide
Typical Yield (Optimized) 75 - 85%> 90% (up to 99% regioselectivity)

Sources

Troubleshooting

Preventing racemization during the synthesis of chiral amino acid derivatives

Welcome to the Process Chemistry Support Portal. This knowledge base provides mechanistic troubleshooting, reagent selection guidelines, and validated protocols to resolve racemization and epimerization issues during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This knowledge base provides mechanistic troubleshooting, reagent selection guidelines, and validated protocols to resolve racemization and epimerization issues during the synthesis of chiral amino acid derivatives.

Knowledge Base: Mechanistic Troubleshooting (The "Why" Behind Racemization)

Ticket #1044: Why do my chiral amino acid derivatives racemize during the activation step, even when using urethane protecting groups?

Application Scientist Analysis: Racemization during carboxylic acid activation is driven by two competing pathways: oxazolone (azlactone) formation and direct enolization[1].

  • Oxazolone Formation: When a carboxylic acid is activated (e.g., via a carbodiimide), the adjacent amide or urethane carbonyl oxygen can intramolecularly attack the activated carbonyl carbon. This forms a 5-membered oxazolone ring. The α -proton of this oxazolone is highly acidic. Base-catalyzed abstraction of this proton yields a planar, achiral enolate. Upon subsequent aminolysis, the stereocenter is re-established as a racemic (D/L) mixture.

  • Direct Enolization: Under strongly basic conditions, the α -proton of the activated ester can be abstracted directly, bypassing the oxazolone intermediate entirely[2].

Causality Check: Urethane protecting groups (Fmoc, Boc, Cbz) reduce the nucleophilicity of the carbonyl oxygen compared to standard amides, which heavily suppresses oxazolone formation. However, highly sensitive substrates like L-Phenylglycine (Phg) or L-Cysteine (Cys) possess highly acidic α -protons due to electron-withdrawing side chains. For these substrates, even transient oxazolone formation or direct enolization by standard tertiary amines will cause significant epimerization.

RacemizationMechanism A Activated Amino Acid (Chiral) B Oxazolone Intermediate (Azlactone) A->B Intramolecular attack (Carbonyl Oxygen) E Direct Enolization A->E Strong Base C Planar Enolate (Achiral) B->C Base-catalyzed proton abstraction C->B Reversible D Racemized Peptide (D/L Mixture) C->D Aminolysis E->C Proton loss

Logical flow of the oxazolone and direct enolization racemization pathways.

FAQ: Reagent Selection & Optimization

Q: Should I use HOBt or Oxyma Pure for fragment condensation and sensitive couplings?

A: You should transition to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[3]. Causality: Traditional carbodiimide (DIC) activation forms an O-acylisourea intermediate, which is highly susceptible to oxazolone formation. Additives act as super-nucleophiles, rapidly attacking the O-acylisourea to form an active ester. This active ester is stable against oxazolone formation but highly reactive toward the incoming amine (aminolysis). Oxyma Pure provides superior coupling efficiencies and lower racemization rates than HOBt. Furthermore, HOBt is a Class 1 explosive, whereas Oxyma Pure is non-explosive, ensuring a safer process scale-up[3].

Quantitative Comparison of Peptide Coupling Additives
PropertyOxyma PureHOBtHOAt
pKa 4.604.603.28
Explosion Risk None (Safe)High (Class 1)High (Class 1)
Racemization Suppression ExcellentModerateExcellent
Coupling Efficiency HighModerateHigh

Q: My Fmoc-Phg-OH derivative is still epimerizing even with DIC/Oxyma Pure. What parameter should I adjust?

A: You must adjust the "Base Effect" by replacing your tertiary amine[4]. Causality: If you are using N,N-Diisopropylethylamine (DIPEA), it is too basic (pKa ~10.5) for substrates with highly acidic α -protons like Phg. DIPEA promotes direct enolization. To suppress this, you must achieve a delicate balance: the base must be strong enough to facilitate the coupling but weak enough to prevent proton abstraction[5]. Substituting DIPEA with 2,4,6-Trimethylpyridine (TMP, collidine, pKa 7.43) or N-Methylmorpholine (NMM, pKa 7.38) drastically reduces racemization while maintaining coupling efficiency[4].

Base Properties and Their Effect on Racemization
BasepKa (aq)Steric HindranceRecommended Use CaseRacemization Risk (Phg/Cys)
DIPEA 10.50HighStandard SPPS couplingsHigh
TEA 10.75HighSolution-phase, non-chiralHigh
TMP (Collidine) 7.43ModerateSensitive amino acids (Phg, Cys)Low
NMM 7.38LowFragment condensationLow

Validated Protocol: Racemization-Free Solid-Phase Peptide Synthesis (SPPS)

Scope: Step-by-step methodology for coupling highly epimerization-prone amino acids (e.g., Fmoc-Phg-OH, Fmoc-Cys(Trt)-OH) using the DIC/Oxyma Pure/TMP system. System Integrity: This protocol is a self-validating system, integrating analytical checkpoints to ensure both reaction completion and stereochemical integrity.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF/DCM (1:1) for 20 minutes.

    • Validation Check: Resin should appear fully translucent and expanded under a microscope.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

    • Validation Check: Monitor the UV absorbance of the piperidine wash at 301 nm to confirm complete Fmoc removal.

  • Pre-Activation (Crucial Step): In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-AA-OH and 0.5 mmol (5 eq) of Oxyma Pure in 2 mL of DMF. Add 0.5 mmol (5 eq) of DIC. Stir for exactly 2 minutes.

    • Causality: Limiting pre-activation time prevents the accumulation of any transient oxazolones before the amine is introduced.

  • Coupling with TMP: Add 0.5 mmol (5 eq) of TMP to the pre-activated mixture, then immediately transfer the solution to the resin. Shake at room temperature for 45-60 minutes.

    • Causality: TMP neutralizes the microenvironment to facilitate aminolysis without abstracting the α -proton[4].

  • In-Process Control (Self-Validation): Perform a Kaiser Test on a few resin beads.

    • Result: Colorless/Yellow beads = Complete coupling. Proceed to step 6.

    • Result: Blue beads = Incomplete coupling. Repeat Step 4.

  • Washing and Cleavage: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). Cleave a micro-aliquot using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 1 hour.

  • Stereochemical Validation: Analyze the cleaved peptide via chiral LC-MS. The D-enantiomer peak should integrate to <1.0% relative to the L-enantiomer, validating the preservation of chirality.

SPPSWorkflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Pre-activation (DIC + Oxyma Pure) N2->N3 Wash N4 Coupling (Add TMP for Phg/Cys) N3->N4 N5 Washing & IPC (Kaiser Test) N4->N5 N5->N2 Next Cycle N6 Cleavage & LC-MS (Stereo-Validation) N5->N6 Final Step

Step-by-step workflow for racemization-free Solid-Phase Peptide Synthesis.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. URL: 3

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. URL: 1

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. URL: 4

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL: 5

  • Ynamide Coupling Reagents: Origin and Advances. National Institutes of Health (PMC). URL: 2

Sources

Optimization

Degradation pathways of 3-(Dimethylamino)-2-phenylpropanoic acid under acidic conditions

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(Dimethylamino)-2-phenylpropanoic acid. Given the absence of speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(Dimethylamino)-2-phenylpropanoic acid. Given the absence of specific literature on its degradation pathways under acidic conditions, this document provides a framework for investigation, outlining hypothetical pathways, experimental design, analytical methodologies, and troubleshooting.

Introduction: The Importance of Understanding Degradation

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions such as acid, base, heat, light, and oxidation. This process helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. For 3-(Dimethylamino)-2-phenylpropanoic acid, understanding its behavior in acidic environments is crucial for formulation development, predicting shelf-life, and ensuring patient safety.

Hypothetical Degradation Pathways of 3-(Dimethylamino)-2-phenylpropanoic Acid under Acidic Conditions

Based on the chemical structure of 3-(Dimethylamino)-2-phenylpropanoic acid, several degradation pathways can be postulated under acidic conditions. The primary sites susceptible to acid-catalyzed reactions are the tertiary amine and the carboxylic acid functional groups.

Key Functional Groups and Potential Reactions:

  • Tertiary Amine (Dimethylamino group): Tertiary amines are generally stable but can be protonated in acidic solutions. While direct cleavage of the C-N bond is unlikely under mild acidic conditions, N-dealkylation or other complex rearrangements cannot be entirely ruled out under more stringent conditions (e.g., high temperature and strong acid).

  • Carboxylic Acid Group: Carboxylic acids are relatively stable to hydrolysis. Decarboxylation of phenylpropanoic acids is possible but typically requires specific catalysts or high temperatures and is not readily achieved with acid alone.

  • Phenyl Group: The aromatic ring is generally stable to acid-catalyzed degradation unless harsh conditions promoting electrophilic substitution or oxidation are present.

Proposed Degradation Pathways:

The following diagram illustrates hypothetical degradation pathways. It is essential to note that these are predictions based on chemical principles and require experimental verification.

DegradationPathways cluster_main Hypothetical Degradation of 3-(Dimethylamino)-2-phenylpropanoic Acid A 3-(Dimethylamino)-2-phenylpropanoic acid B Protonated Species A->B H+ C N-demethylated Product (3-(Methylamino)-2-phenylpropanoic acid) B->C Hydrolysis/Oxidation (Harsh Conditions) E Decarboxylation Product (2-Phenyl-N,N-dimethylethanamine) B->E Heat, Strong Acid (Potential) D N,N-didealkylated Product (3-Amino-2-phenylpropanoic acid) C->D Further Degradation

Caption: Hypothetical degradation pathways of 3-(Dimethylamino)-2-phenylpropanoic acid under acidic stress.

Experimental Design: Forced Degradation Studies

A systematic forced degradation study is necessary to identify the actual degradation products and pathways.

Protocol for Acidic Stress Testing
  • Preparation of Stock Solution: Prepare a stock solution of 3-(Dimethylamino)-2-phenylpropanoic acid in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer aliquots of the stock solution into separate vials.

    • Add an equal volume of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) of varying concentrations (e.g., 0.1 N, 1 N).

    • Include a control sample with the stock solution and an equal volume of water.

  • Incubation:

    • Incubate the vials at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).

    • Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization and Dilution:

    • At each time point, withdraw an aliquot from each vial.

    • Neutralize the acidic samples with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7.

    • Dilute the neutralized samples with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

ExperimentalWorkflow cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Acidic Stress (Varying Acid Conc. & Temp.) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze via HPLC/LC-MS neutralize->analyze identify Characterize Degradants (MS/MS, NMR) analyze->identify

Caption: General workflow for conducting forced degradation studies.

Analytical Methodology

A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and characterization of degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating the parent compound from its degradation products.

Method Development Considerations:

  • Column Selection: Due to the polar nature of the analyte and its potential degradation products, a polar-embedded reversed-phase column (e.g., C18 with a polar end-capping) is recommended to achieve good retention and peak shape.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide the best separation.

  • Detection: A photodiode array (PDA) detector is useful for monitoring the separation at multiple wavelengths and for assessing peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of degradation products by providing molecular weight and fragmentation information.

Experimental Approach:

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system, typically with an electrospray ionization (ESI) source in positive ion mode to facilitate the ionization of the amine-containing compounds.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the parent drug and any degradation products.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of the degradation products to obtain fragmentation patterns. This data is crucial for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure confirmation of significant degradation products, isolation followed by NMR spectroscopy is the gold standard.

Procedure:

  • Isolation: Isolate the major degradation products using preparative HPLC.

  • NMR Analysis: Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) for the isolated compounds.

  • Structure Elucidation: Interpret the NMR data to confirm the chemical structure of the degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 3-(Dimethylamino)-2-phenylpropanoic acid and its potential degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC - Inappropriate mobile phase pH.- Secondary interactions with residual silanols on the column.- Sample solvent incompatible with the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a high-purity, end-capped column or a polar-embedded column.- Dissolve the sample in the initial mobile phase.
No or low retention of the parent compound - The compound is too polar for the selected reversed-phase column.- High organic content in the initial mobile phase.- Use a polar-embedded or HILIC column.- Decrease the initial percentage of the organic solvent in the mobile phase.
Inconsistent retention times - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection.
No degradation observed under stress conditions - Stress conditions are not harsh enough.- Increase the acid concentration, temperature, or duration of the study.
Unable to identify degradation products from MS data - Low abundance of the degradation product.- Poor ionization of the degradation product.- Isomeric degradation products.- Concentrate the sample before analysis.- Optimize MS source parameters or try a different ionization technique (e.g., APCI).- Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and consider chromatographic separation of isomers. For definitive identification, isolate the compound and perform NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I suspect degradation of my sample?

A1: The first step is to perform a comparative analysis of your suspect sample against a freshly prepared, unstressed standard solution using a suitable analytical method like HPLC. The appearance of new peaks or a decrease in the area of the main peak in the suspect sample chromatogram is a strong indication of degradation.

Q2: How do I choose the appropriate acid for stress testing?

A2: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used for acid stress testing. HCl is a volatile acid, which can be advantageous if you need to remove it after the stress test. However, it can sometimes participate in reactions (e.g., addition to double bonds). Sulfuric acid is non-volatile and a stronger dehydrating agent. The choice may depend on the specific properties of your molecule and the intended formulation.

Q3: What concentration of degradation products is considered significant?

A3: The significance of a degradation product is determined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Generally, degradation products present at levels above the identification threshold (e.g., 0.1% for drug substances) need to be structurally characterized.

Q4: Can I use UV spectroscopy alone to identify degradation products?

A4: While UV spectroscopy can indicate changes in the chromophore of the molecule, it does not provide sufficient information for structural identification of unknown degradation products. It is best used in conjunction with mass spectrometry and NMR.

Q5: My degradation product appears to be an isomer of the parent compound. How can I confirm its structure?

A5: Isomers will have the same molecular weight, making them indistinguishable by low-resolution MS. High-resolution mass spectrometry can confirm the elemental composition. However, to differentiate between isomers, you will need to rely on chromatographic separation and spectroscopic techniques like NMR, which can provide detailed information about the connectivity of atoms.

References

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (n.d.). MTC USA. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Source not further specified]. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). [Source not further specified]. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]

  • Manufacturing and Degradation Impurities. (n.d.). Hypha Discovery. [Link]

  • Stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC. [Link]

  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026). [Source not further specified]. [Link]

  • HPLC Troubleshooting. (n.d.). [Source not further specified]. [Link]

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). (1981). Journal of Inorganic Biochemistry. [Link]

  • PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. (n.d.). [Source not further specified]. [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). Analytical Chemistry. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). MDPI. [Link]

  • HPLC problems with very polar molecules. (2024). Axion Labs. [Link]

  • Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n)
Troubleshooting

Purification challenges of polar amino acid derivatives

Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when isolating polar amino acid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when isolating polar amino acid derivatives. Due to their zwitterionic nature, extreme hydrophilicity, and frequent lack of intrinsic chromophores, these molecules routinely defy standard reversed-phase (RP) protocols.

This guide is engineered to provide field-proven, self-validating methodologies. We will not just list protocols; we will deconstruct the thermodynamic and chemical causality behind retention failures and detection limits, ensuring your purification workflows are both robust and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my polar amino acid derivatives elute in the void volume on standard C18 columns, and how do I fix this? A: Standard C18 columns rely on hydrophobic interactions. Polar amino acids (e.g., arginine, serine, or highly polar synthetic derivatives) are heavily solvated by the aqueous mobile phase and partition poorly into the hydrophobic C18 ligands, causing them to wash out in the void volume.

The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates as an "aqueous normal phase." The stationary phase (e.g., bare silica, amide, or zwitterionic) is highly polar[1]. The mobile phase consists of a high percentage of organic solvent (typically >70% acetonitrile) and a small percentage of aqueous buffer. The water preferentially adsorbs to the polar stationary phase, creating a stagnant, water-enriched layer. Polar analytes partition from the bulk organic mobile phase into this water layer, resulting in strong retention[2][3]. Causality Check: If analyte retention decreases when you increase the water content of your mobile phase, you have successfully established a HILIC partitioning mechanism.

Q2: My amino acid derivatives lack a UV chromophore. What is the most reliable way to detect them without relying on Mass Spectrometry (MS)? A: You must employ pre-column derivatization to covalently attach a chromophore or fluorophore. While Ortho-phthalaldehyde (OPA) is common, it only reacts with primary amines and its derivatives can degrade rapidly.

The Solution: Use 9-Fluorenylmethyl chloroformate (Fmoc-Cl). Fmoc-Cl reacts rapidly with both primary and secondary amino acids (such as proline) at room temperature, yielding highly stable derivatives detectable via UV (typically at 262 nm or 266 nm) or fluorescence[4][5]. Self-Validating Step: Fmoc-Cl hydrolyzes in water to form Fmoc-OH, which also absorbs UV strongly. A robust protocol must either chromatographically resolve the Fmoc-OH peak from your derivatized amino acids or utilize a quenching agent to shift the interference. Alternatively, a two-step OPA/Fmoc derivatization can be employed where OPA tags primary amines and Fmoc tags the remaining secondary amines, preventing Fmoc-OH overload[6].

Q3: I need to purify these derivatives at a preparative scale, but HILIC solvents (high acetonitrile) are expensive and difficult to scale. What is the alternative? A: Ion-Pairing Reversed-Phase HPLC (IP-RP) is the preferred preparative alternative. By adding an ion-pairing agent like tetrabutylammonium hydrogen sulfate (TBAHSO4) or perfluoropentanoic acid (PFPA) to the mobile phase, the hydrophobic tail of the agent embeds into the C18 stationary phase, while its charged head interacts electrostatically with the oppositely charged amino acid[7][8]. This creates a pseudo-ion-exchange surface on a standard C18 column, drastically increasing retention without requiring massive volumes of organic solvent[9].

Section 2: Visualizing the Purification Strategy

G Start Target: Polar Amino Acid UV Intrinsic UV Chromophore? Start->UV Deriv Pre-column Derivatization (Fmoc-Cl / OPA) UV->Deriv No Retain Retained on C18 Column? UV->Retain Yes Deriv->Retain HILIC HILIC Purification (Amide/Zwitterionic) Retain->HILIC No, highly polar IPRP Ion-Pairing RP-HPLC (TBAHSO4 / PFPA) Retain->IPRP No, prep-scale needed StdRP Standard RP-HPLC Retain->StdRP Yes

Decision tree for selecting the optimal purification strategy for polar amino acids.

Section 3: Quantitative Data & Selection Guides

Table 1: Column Selection Guide for Polar Amino Acids

Column ChemistryMechanism of RetentionIdeal Analyte ProfileMobile Phase Compatibility
Standard C18 Hydrophobic partitioningDerivatized, hydrophobic amino acidsHigh aqueous to high organic
Amide HILIC Hydrogen bonding & partitioningUnderivatized, highly polar/neutral>70% Acetonitrile, >5% Water
Zwitterionic HILIC Electrostatic & partitioningZwitterionic amino acids, charged species>70% Acetonitrile, >5% Water[10]
IP-RP (C18 + Ion Pair) Hydrophobic & electrostaticCharged polar amino acids (Prep scale)Low pH, aqueous-rich, ion-pair additive

Table 2: Pre-Column Derivatization Reagents Comparison

ReagentTarget AminesUV Detection (nm)Reaction TimeDerivative Stability
Fmoc-Cl Primary & Secondary262 / 266 nm5 - 10 minHigh (Days at 4°C)[4]
OPA Primary only338 / 340 nm< 2 minLow (Analyze immediately)[6]
AQC Primary & Secondary254 nm10 minVery High (Weeks)[11]

Section 4: Step-by-Step Experimental Methodologies

Protocol 1: HILIC Method Development for Underivatized Polar Amino Acids

Objective: Establish a robust retention mechanism for highly polar analytes without derivatization.

  • Sample Preparation: Dilute the amino acid sample in a diluent containing at least 70% Acetonitrile (ACN).

    • Causality: Injecting highly aqueous samples disrupts the stagnant water layer on the HILIC stationary phase, causing peak splitting, poor retention, and baseline disturbances.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 90% ACN / 10% Water.

    • Causality: Buffer salts are strictly required in HILIC to control electrostatic interactions on the silica/amide surface and ensure reproducible retention times. Formate is chosen because it remains soluble in high ACN concentrations; phosphate buffers will precipitate and ruin the column[1].

  • Gradient Elution: Run a gradient starting at 95% B, decreasing to 50% B over 15 minutes.

    • Causality: In HILIC, water is the strong eluting solvent. Decreasing the organic content forces the polar analytes to partition out of the stationary water layer and elute.

Protocol 2: Pre-Column Fmoc-Cl Derivatization for UV Detection

Objective: Covalently attach a UV-active chromophore to primary and secondary amino acids.

  • Buffering the Sample: Mix 100 µL of the amino acid sample with 100 µL of 0.1 M Borate buffer (pH 9.0).

    • Causality: The amine group of the amino acid must be deprotonated (acting as a free base nucleophile) to successfully attack the chloroformate group of Fmoc-Cl.

  • Reagent Addition: Add 100 µL of 5 mM Fmoc-Cl dissolved in Acetonitrile. Vortex and incubate at room temperature for 5 minutes.

    • Causality: Fmoc-Cl is insoluble in water and must be introduced via an aprotic organic solvent to prevent premature hydrolysis.

  • Quenching the Reaction: Add 50 µL of 20 mM Adamantanamine (or Glycine) to the mixture.

    • Causality: Unreacted Fmoc-Cl will rapidly hydrolyze to Fmoc-OH, which tails heavily on RP columns and obscures target amino acid peaks. Quenching converts excess Fmoc-Cl into a highly hydrophobic derivative that elutes far away from your target analytes, ensuring a clean baseline.

Section 5: Troubleshooting Guide

G Issue Issue: Peak Tailing in HILIC CheckSolv Check Sample Diluent Issue->CheckSolv HighAq Is sample >20% Water? CheckSolv->HighAq DiluteOrg Dilute with Acetonitrile HighAq->DiluteOrg Yes CheckBuffer Check Mobile Phase Buffer HighAq->CheckBuffer No LowSalt Buffer < 5 mM? CheckBuffer->LowSalt IncSalt Increase Salt (10-20 mM) LowSalt->IncSalt Yes

Troubleshooting workflow for resolving peak tailing during HILIC purification.

Issue 1: Multiple Peaks for a Single Amino Acid Post-Derivatization

  • Diagnosis: Incomplete derivatization or side reactions.

  • Resolution: Ensure the pH of the reaction mixture remains strictly at 9.0. If the sample matrix is highly acidic, the borate buffer may be overwhelmed, leaving amines protonated and resulting in partial derivatization. Increase the buffer capacity.

Issue 2: Baseline Drift during Gradient Elution in IP-RP

  • Diagnosis: The ion-pairing agent (e.g., PFPA) is bleeding off the column as the organic concentration increases.

  • Resolution: Ion-pairing agents establish a dynamic equilibrium with the stationary phase. You must add the exact same concentration of the ion-pairing agent to both Mobile Phase A (Aqueous) and Mobile Phase B (Organic) to maintain a constant background absorbance and stable column equilibration[9].

Section 6: References

  • Chromatography Today. "HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica."[Link]

  • Analytical Chemistry (ACS Publications). "Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection."[Link]

  • RSC Publishing. "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry."[Link]

  • Analytical Chemistry (ACS Publications). "Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid."[Link]

  • Journal of Analytical Atomic Spectrometry (ResearchGate). "Simultaneous derivatization of selenocysteine and selenomethionine in animal blood prior to their specific determination by 2D size-exclusion ion-pairing reversed-phase HPLC-ICP MS."[Link]

  • Taylor & Francis. "Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development."[Link]

  • Shimadzu. "Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method."[Link]

Sources

Optimization

Scaling up the synthesis of 3-(Dimethylamino)-2-phenylpropanoic acid from lab to pilot plant

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 3-(dimethylamino)-2-phenylpropa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 3-(dimethylamino)-2-phenylpropanoic acid (and its hydrochloride salt) from the benchtop to the pilot plant.

Process Overview & Synthetic Workflow

Scaling up Mannich-type reactions of arylacetic acids requires careful control of enolization thermodynamics and intermediate stability. Direct Mannich reactions on phenylacetic acid often fail due to premature decarboxylation or uncontrolled bis-alkylation. Therefore, the robust industrial route relies on a three-step sequence: esterification, Mannich reaction, and acidic hydrolysis.

G A Phenylacetic Acid (Starting Material) B Methyl Phenylacetate (Intermediate) A->B MeOH, H2SO4 Reflux C Methyl 3-(dimethylamino)- 2-phenylpropanoate B->C (CH2O)n, HN(CH3)2·HCl AcOH, 85°C D 3-(Dimethylamino)- 2-phenylpropanoic acid HCl (Final Product) C->D 6N HCl Reflux, crystallize

Synthetic workflow for 3-(dimethylamino)-2-phenylpropanoic acid HCl.

Troubleshooting & FAQs

Q1: Why do we observe significant decarboxylation and low yields when performing a direct Mannich reaction on phenylacetic acid?

The Causality: Phenylacetic acid possesses an acidic alpha-proton, making it susceptible to soft enolization. However, under the thermal conditions required for the Mannich reaction, the resulting β-amino acid intermediate is highly prone to retro-Mannich fragmentation or rapid decarboxylation. Masking the carboxylic acid as a methyl ester prevents decarboxylation and forces the equilibrium toward the desired carbon-carbon bond formation .

Q2: During the Mannich reaction of methyl phenylacetate, our pilot batches show high levels of 2-phenylacrylic acid derivatives. How can we control this?

The Causality: The target intermediate, methyl 3-(dimethylamino)-2-phenylpropanoate, contains a highly acidic benzylic alpha-proton adjacent to a good leaving group (the protonated dimethylamino group). At elevated temperatures (>90°C) or in the presence of excess base, the molecule undergoes an E1cB (Elimination Unimolecular conjugate Base) elimination, expelling dimethylamine to form methyl 2-phenylacrylate (atropatropic acid methyl ester) .

The Solution:

  • Temperature Control: Maintain the reaction temperature strictly between 80–85°C.

  • pH Modulation: Use dimethylamine hydrochloride rather than the free base. The slightly acidic environment (supplemented with acetic acid) prevents the deprotonation of the alpha-carbon, shutting down the E1cB pathway.

Pathway N1 Methyl 3-(dimethylamino)- 2-phenylpropanoate N2 Deprotonation at alpha-carbon (High pH/Temp) N1->N2 N3 Enolate Intermediate N2->N3 N4 Loss of Dimethylamine (E1cB Elimination) N3->N4 N5 Methyl 2-phenylacrylate (Impurity) N4->N5

E1cB elimination pathway leading to the 2-phenylacrylate impurity.

Q3: How do we manage the exotherm during the pilot-scale addition of reagents?

The Causality: The in situ generation of the iminium ion (Eschenmoser's salt equivalent) from paraformaldehyde and dimethylamine hydrochloride is highly exothermic. If all reagents are mixed batch-wise, the sudden temperature spike can trigger the aforementioned E1cB elimination or cause solvent boil-over .

The Solution: Implement a semi-batch process. Pre-charge the reactor with methyl phenylacetate, paraformaldehyde, and acetic acid. Dose the dimethylamine hydrochloride as a concentrated methanolic solution over 2–3 hours, utilizing active jacket cooling to maintain the internal temperature at 85°C.

Q4: What is the most robust method for isolating the final zwitterionic product from the aqueous hydrolysis mixture?

The Causality: 3-(Dimethylamino)-2-phenylpropanoic acid is highly water-soluble due to its zwitterionic nature (amine base + carboxylic acid). Standard organic extraction will fail to recover the product.

The Solution: Isolate the product as the hydrochloride salt. After hydrolysis in 6N HCl, strip the aqueous solvent under vacuum. Add toluene and perform azeotropic distillation to remove residual water. The anhydrous HCl salt can then be crystallized from a mixture of acetone and isopropanol, providing >98% purity.

Scale-Up Data & Impurity Profiling

Table 1: Quantitative Scale-Up Parameters (Lab vs. Pilot)
ParameterLab Scale (100g)Pilot Scale (10kg)Critical Control Point
Reagent Addition All-in-one batch3-hour continuous dosingExotherm management (ΔT < 5°C)
Mannich Temp. 85°C (Oil bath)80-85°C (Jacketed)Prevent E1cB elimination
Hydrolysis Time 4 hours8-10 hoursEnsure complete ester cleavage
Overall Yield 82%78%Agitation efficiency during crystallization
Purity (HPLC) >99.0%98.5%Residual methyl 2-phenylacrylate < 0.1%
Table 2: Impurity Control Matrix
ImpurityCausality / MechanismPrevention Strategy
Methyl 2-phenylacrylate E1cB elimination of dimethylamineKeep T < 85°C; maintain acidic pH with HCl/AcOH.
Bis-alkylated adducts Over-reaction of the enolateUse slight excess of methyl phenylacetate (1.05 eq).
Unreacted Ester Incomplete iminium formationEnsure paraformaldehyde is fully depolymerized.

Standard Operating Protocols (Pilot Plant Validated)

Protocol A: Mannich Reaction (Synthesis of Methyl 3-(dimethylamino)-2-phenylpropanoate)

Self-Validation Check: The phase separation step inherently purges unreacted neutral ester and acrylate impurities, ensuring only the basic amine intermediate moves forward.

  • Preparation: Purge a 50 L glass-lined reactor with nitrogen.

  • Charging: Charge 10.0 kg of methyl phenylacetate (66.6 mol) and 15.0 L of glacial acetic acid. Initiate agitation at 150 RPM.

  • Formaldehyde Addition: Add 2.4 kg of paraformaldehyde (80.0 mol equivalents of formaldehyde). Heat the mixture to 50°C to aid depolymerization.

  • Amine Dosing: Over a period of 3 hours, slowly dose 6.5 kg of dimethylamine hydrochloride (79.7 mol) dissolved in 10 L of methanol. Maintain the internal temperature between 80–85°C using active jacket cooling.

  • Aging: Once dosing is complete, age the reaction at 85°C for 6 hours. Monitor via HPLC until methyl phenylacetate is < 2%.

  • Workup: Cool to 20°C. Concentrate under vacuum to remove methanol and acetic acid. Partition the residue between MTBE (20 L) and water (20 L). Discard the organic layer. Basify the aqueous layer to pH 10 using 20% NaOH, and extract with MTBE (2 x 15 L). Concentrate the organic phase to yield the intermediate free base.

Protocol B: Hydrolysis and Isolation (Synthesis of Final HCl Salt)

Self-Validation Check: Azeotropic drying physically forces the removal of water, which is mandatory because the target molecule's high aqueous solubility will otherwise prevent crystallization.

  • Hydrolysis: Charge the intermediate free base into a clean 50 L reactor. Add 20 L of 6N HCl.

  • Heating: Heat the mixture to reflux (approx. 105°C) for 8–10 hours. Monitor by HPLC for the complete disappearance of the methyl ester.

  • Concentration: Apply vacuum distillation (50 mbar, 60°C) to remove water and excess HCl until a thick syrup is formed.

  • Azeotropic Drying: Add 15 L of toluene and distill under vacuum to azeotropically remove residual water. Repeat this step twice to ensure anhydrous conditions.

  • Crystallization: Add 25 L of acetone and 5 L of isopropanol to the anhydrous residue. Heat to 50°C to dissolve, then cool slowly to 0°C at a controlled rate of 10°C/hour.

  • Filtration: Filter the resulting white crystalline solid, wash with cold acetone (5 L), and dry in a vacuum oven at 45°C for 24 hours.

References

  • Title: Direct Carbon−Carbon Bond Formation via Soft Enolization: A Biomimetic Asymmetric Mannich Reaction of Phenylacetate Thioesters Source: Organic Letters, American Chemical Society URL: [Link]

  • Title: Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review Source: Organics, MDPI URL: [Link]

  • Title: Practical and Efficient Approach to Scalable Synthesis of Rucaparib Source: Organic Process Research & Development, American Chemical Society URL: [Link]

  • Title: Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde Source: International Journal of Organic Chemistry, SCIRP URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Phenylalanine and its Synthetic Analog, 3-(Dimethylamino)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison between the well-characterized essential amino acid, L-phenylalanine, and the synthetic derivative, 3-(Dimethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-characterized essential amino acid, L-phenylalanine, and the synthetic derivative, 3-(Dimethylamino)-2-phenylpropanoic acid. Due to the limited published data on the biological activity of 3-(Dimethylamino)-2-phenylpropanoic acid, this document establishes a comparative framework. It outlines the known functions of phenylalanine as a baseline and proposes a comprehensive experimental strategy to elucidate the biological and pharmacological profile of its synthetic analog.

Introduction: A Tale of Two Molecules

L-phenylalanine is a cornerstone of biochemistry, an essential amino acid that serves as a fundamental building block for proteins and a precursor to vital neurotransmitters and hormones.[1][2] Its biological roles are vast and well-documented. In contrast, 3-(Dimethylamino)-2-phenylpropanoic acid is a synthetic derivative, belonging to the class of aromatic amino acid derivatives, which are of interest in medicinal chemistry as potential neurotransmitter analogs or enzyme inhibitors.[3]

A structural comparison reveals key differences that are likely to dictate their biological activities. Phenylalanine is an α-amino acid, with an amino group attached to the carbon adjacent to the carboxyl group. 3-(Dimethylamino)-2-phenylpropanoic acid is a β-amino acid derivative, with the amino group, which is also a tertiary amine due to dimethylation, shifted to the third carbon. This structural alteration is predicted to have profound effects on its metabolic fate and interaction with biological systems.

FeatureL-Phenylalanine3-(Dimethylamino)-2-phenylpropanoic acid
Structure α-amino acidβ-amino acid derivative
Amino Group Primary amine (-NH2)Tertiary amine (-N(CH3)2)
Primary Function Protein synthesis, neurotransmitter precursor[1][]Precursor in medicinal chemistry[3]
Natural Occurrence Essential amino acid in humans[1]Synthetic compound

The Established Biological Landscape of L-Phenylalanine

Understanding the biological roles of L-phenylalanine is crucial for predicting and testing the activities of its synthetic analogs.

Protein Synthesis

As one of the twenty standard amino acids, L-phenylalanine is incorporated into proteins and peptides, contributing to their structure and function.[1][] Its hydrophobic benzyl side chain plays a critical role in the folding and stabilization of protein structures through non-covalent interactions.[]

Neurotransmitter and Hormone Synthesis

A primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[1][] L-tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine, which are essential for regulating mood, stress response, and alertness.[2][] Phenylalanine is also a precursor for melanin, the pigment responsible for coloration.[1]

Phenylalanine_Metabolic_Pathway Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathway of L-phenylalanine to catecholamines.

Transport and Distribution

L-phenylalanine crosses biological membranes, including the intestinal mucosa and the blood-brain barrier, via specific amino acid transporters, primarily the large neutral amino acid (LNAA) transporter.[2][5][6] This transport is sodium-independent and can be competitive with other large neutral amino acids.[5][6]

Hypothesized Biological Activity of 3-(Dimethylamino)-2-phenylpropanoic Acid

Based on its structure, several hypotheses can be formulated regarding the potential biological activities of 3-(Dimethylamino)-2-phenylpropanoic acid:

  • Inhibition of Protein Synthesis: The β-amino acid structure and the tertiary amine are likely to prevent its recognition by aminoacyl-tRNA synthetases, thus inhibiting its incorporation into proteins and potentially acting as a competitive inhibitor of protein synthesis.

  • Modulation of Neurotransmitter Pathways: The compound may interact with enzymes in the catecholamine synthesis pathway, such as tyrosine hydroxylase, or with amino acid transporters, potentially acting as an inhibitor or modulator.

  • Altered Pharmacokinetics: The dimethylamino group may increase the lipophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

Proposed Experimental Framework for Comparative Analysis

To systematically compare the biological activities of 3-(Dimethylamino)-2-phenylpropanoic acid with L-phenylalanine, the following experimental plan is proposed.

Assessment of Incorporation into Proteins

This experiment will determine if 3-(Dimethylamino)-2-phenylpropanoic acid can be incorporated into newly synthesized proteins.

Workflow:

Protein_Synthesis_Workflow start Culture cells (e.g., HeLa) treat Treat with: 1. L-Phenylalanine (control) 2. 3-(Dimethylamino)-2-phenylpropanoic acid 3. Vehicle control start->treat label Add labeled amino acid (e.g., 35S-methionine or OP-puro) treat->label incubate Incubate for protein synthesis label->incubate lyse Lyse cells and collect protein incubate->lyse analyze Analyze protein for label incorporation (e.g., SDS-PAGE and autoradiography) lyse->analyze

Caption: Workflow for in vitro protein synthesis assay.

Protocol: In Vitro Protein Synthesis Assay

  • Cell Culture: Culture a suitable cell line (e.g., HeLa or Jurkat) in appropriate media.

  • Treatment: Treat cells with equimolar concentrations of L-phenylalanine, 3-(Dimethylamino)-2-phenylpropanoic acid, or a vehicle control for a predetermined time.

  • Labeling: Add a labeled amino acid, such as ³⁵S-methionine or O-Propargyl-puromycin (OP-puro), to the culture medium.[7]

  • Incubation: Incubate the cells to allow for the incorporation of the label into newly synthesized proteins.

  • Lysis and Protein Isolation: Lyse the cells and isolate the total protein.

  • Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled proteins by autoradiography (for ³⁵S-methionine) or fluorescence imaging (for OP-puro).[8]

Expected Outcome: A significant reduction in the labeled protein signal in cells treated with 3-(Dimethylamino)-2-phenylpropanoic acid compared to controls would suggest inhibition of protein synthesis.

Evaluation of Amino Acid Transporter Interaction

This set of experiments will investigate whether 3-(Dimethylamino)-2-phenylpropanoic acid interacts with large neutral amino acid transporters.

Workflow:

Transporter_Assay_Workflow start Use cells expressing LNAA transporters (e.g., Caco-2 or LAT1-expressing cells) treat Pre-incubate with: 1. 3-(Dimethylamino)-2-phenylpropanoic acid (test) 2. L-Phenylalanine (positive control) 3. Vehicle (negative control) start->treat add_substrate Add radiolabeled or fluorescent L-phenylalanine treat->add_substrate measure_uptake Measure intracellular accumulation of the labeled substrate add_substrate->measure_uptake

Caption: Workflow for competitive amino acid uptake assay.

Protocol: Competitive Amino Acid Uptake Assay

  • Cell Model: Utilize a cell line known to express LNAA transporters, such as Caco-2 cells or a cell line overexpressing a specific transporter like LAT1.[5][9]

  • Inhibition: Pre-incubate the cells with varying concentrations of 3-(Dimethylamino)-2-phenylpropanoic acid or a known inhibitor (like L-phenylalanine).

  • Substrate Addition: Add a radiolabeled (e.g., ¹⁴C-L-phenylalanine) or fluorescently-labeled amino acid substrate.[9]

  • Uptake Measurement: After a defined incubation period, wash the cells to remove the extracellular substrate and measure the intracellular radioactivity or fluorescence.

  • Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake by 3-(Dimethylamino)-2-phenylpropanoic acid.

Expected Outcome: A dose-dependent decrease in the uptake of the labeled substrate in the presence of 3-(Dimethylamino)-2-phenylpropanoic acid would indicate competitive inhibition of the amino acid transporter.

Assessment of Enzyme Inhibition: Tyrosine Hydroxylase Activity

This assay will determine if 3-(Dimethylamino)-2-phenylpropanoic acid can inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

Protocol: Tyrosine Hydroxylase Activity Assay

  • Enzyme Source: Use purified tyrosine hydroxylase or a cell lysate from a cell line expressing the enzyme (e.g., PC12 cells).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, the substrate L-tyrosine, and the necessary cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin).

  • Inhibitor Addition: Add varying concentrations of 3-(Dimethylamino)-2-phenylpropanoic acid or a known inhibitor.

  • Reaction and Detection: Incubate the reaction mixture and then measure the production of L-DOPA, typically using HPLC with electrochemical detection or a colorimetric assay.[10][11]

  • Data Analysis: Determine the IC50 value of 3-(Dimethylamino)-2-phenylpropanoic acid for tyrosine hydroxylase inhibition.

Expected Outcome: A reduction in L-DOPA production with increasing concentrations of the test compound would demonstrate its inhibitory effect on tyrosine hydroxylase.

Prediction and Validation of Blood-Brain Barrier Permeability

This involves a combination of in silico modeling and in vitro assays to predict and measure the ability of 3-(Dimethylamino)-2-phenylpropanoic acid to cross the blood-brain barrier.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Model Setup: Use a commercially available PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution to mimic the blood-brain barrier.[12][13]

  • Sample Preparation: Dissolve 3-(Dimethylamino)-2-phenylpropanoic acid and control compounds (with known high and low BBB permeability) in a buffer solution.

  • Assay: Add the compound solutions to the donor wells and buffer to the acceptor wells. Incubate the plate to allow for passive diffusion across the artificial membrane.

  • Quantification: Measure the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) for each compound.

Expected Outcome: The calculated Pe value for 3-(Dimethylamino)-2-phenylpropanoic acid will provide an indication of its potential for passive diffusion across the blood-brain barrier, which can be compared to that of phenylalanine and other CNS-active drugs.[14][15]

Summary and Future Directions

This guide establishes a foundational framework for the comparative biological analysis of 3-(Dimethylamino)-2-phenylpropanoic acid and L-phenylalanine. While L-phenylalanine's roles are well-defined, the biological activity of its synthetic analog remains largely unexplored. The proposed experimental plan provides a rigorous and systematic approach to characterizing its potential effects on protein synthesis, amino acid transport, and key enzymatic pathways.

The results from these studies will be instrumental for drug development professionals in determining the potential therapeutic applications or toxicological liabilities of 3-(Dimethylamino)-2-phenylpropanoic acid and similar synthetic amino acid derivatives. Future research should focus on in vivo studies to validate these in vitro findings and to further explore the compound's pharmacokinetic and pharmacodynamic properties.

References

  • Phenylalanine: Essential Roles, Metabolism, and Health Impacts. MetwareBio. Available from: [Link]

  • Transport mechanisms of the large neutral amino acid L-phenylalanine in the human intestinal epithelial caco-2 cell line. PubMed. Available from: [Link]

  • Phenylalanine. Wikipedia. Available from: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. Available from: [Link]

  • Strategies to assess blood–brain barrier penetration. Taylor & Francis. Available from: [Link]

  • Strategies to assess blood-brain barrier penetration. PubMed. Available from: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. Available from: [Link]

  • Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. JCI. Available from: [Link]

  • In Silico Methods to Assess CNS Penetration of Small Molecules[v1]. Preprints.org. Available from: [Link]

  • Phenylalanine transfer across the isolated perfused human placenta: an experimental and modeling investigation. PMC. Available from: [Link]

  • Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers. Available from: [Link]

  • Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. PMC. Available from: [Link]

  • L-Phenylalanine is a metabolic checkpoint of human Th2 cells. bioRxiv. Available from: [Link]

  • MET-5073-tyrosine-assay-kit.pdf. Cell Biolabs, Inc. Available from: [Link]

  • The assay of tyrosine hydroxylase (Chapter 3). Imaging Dopamine. Available from: [Link]

  • In vitro synthesis of proteins in bacterial extracts. PubMed. Available from: [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. Protocols.io. Available from: [Link]

  • Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 111) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. SYSY Antibodies. Available from: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. Available from: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available from: [Link]

  • Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. PMC. Available from: [Link]

  • Transient kinetics reveal the mechanism of competitive inhibition of the neutral amino acid transporter ASCT2. PubMed. Available from: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available from: [Link]

  • Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Protocols.io. Available from: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]

  • Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. ScienceDirect. Available from: [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available from: [Link]

  • 2-(dimethylamino)-3-phenylpropanoic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • Conserved allosteric inhibition mechanism in SLC1 transporters. PMC. Available from: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Available from: [Link]

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Syddansk Universitets Forskerportal. Available from: [Link]

Sources

Comparative

3-(Dimethylamino)-2-phenylpropanoic acid vs. other N-methylated amino acids in enzyme inhibition

An objective, deeply technical comparison of 3-(Dimethylamino)-2-phenylpropanoic acid against standard N-methylated amino acids reveals distinct mechanistic paradigms in the design of enzyme inhibitors. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deeply technical comparison of 3-(Dimethylamino)-2-phenylpropanoic acid against standard N-methylated amino acids reveals distinct mechanistic paradigms in the design of enzyme inhibitors. As a Senior Application Scientist, I have structured this guide to dissect the structural causality, pharmacokinetic impacts, and self-validating experimental workflows necessary for evaluating these compounds in drug development.

Mechanistic Grounding: N-Alkylation in Enzyme Inhibition

The simplest yet most profound modification to an amino acid scaffold is N-alkylation. Standard N-methylation of α -amino acids (e.g., N-methyl-phenylalanine) is a privileged strategy used to enhance the pharmacokinetic properties of biologically active peptides[1]. By replacing the amide hydrogen with a methyl group, researchers can induce conformational constraints (foldamers), enhance lipophilicity for blood-brain barrier (BBB) penetration, and confer high stability against proteolytic enzymes[2][3].

However, standard N-methylation often requires multiple substitutions or macrocyclization to achieve complete enzymatic resistance[4][5]. In contrast, 3-(Dimethylamino)-2-phenylpropanoic acid (CAS 858785-97-4) represents a specialized β2 -amino acid derivative. It features a permanent tertiary amine (N,N-dimethylation) and an α -phenyl group. Rather than being incorporated into the middle of a peptide chain, this compound is frequently utilized as a terminal pharmacophore or a core building block in small-molecule enzyme inhibitors, such as MYST family lysine acetyltransferase (KAT) inhibitors[6].

The causality behind choosing 3-(Dimethylamino)-2-phenylpropanoic acid over a standard N-methylated α -amino acid lies in its steric bulk and complete loss of hydrogen-bond donation . The N,N-dimethyl group acts as a basic center that becomes protonated at physiological pH, allowing it to form strong ionic interactions with specific acidic pockets in enzyme active sites, while the β -backbone prevents recognition by standard α -amino acid-cleaving proteases[6].

G Base Amino Acid Scaffold NMe Standard N-Methylation (e.g., N-Me-Phe) Base->NMe NNDiMe N,N-Dimethylation + β-Backbone (3-(Dimethylamino)-2-phenylpropanoic acid) Base->NNDiMe HBD Loss of 1 H-Bond Donor Increased Lipophilicity NMe->HBD Steric Loss of All H-Bond Donors Severe Steric Bulk NNDiMe->Steric Result1 Enhanced Protease Resistance Passive BBB Diffusion HBD->Result1 Result2 Permanent Tertiary Amine Targeted Active Site Occupation Steric->Result2

Logical mapping of N-alkylation strategies on physicochemical properties and enzyme inhibition.

Quantitative Data & Efficacy Comparison

The following table synthesizes the structural and pharmacokinetic differences between standard N-methylated amino acids and 3-(Dimethylamino)-2-phenylpropanoic acid, highlighting why specific modifications are chosen based on the target enzyme profile.

Property / MetricStandard N-Methyl Amino Acids (e.g., N-Me-Phe, N-Me-Lys)3-(Dimethylamino)-2-phenylpropanoic acid
Primary Structural Role Internal peptide sequence modification / Macrocycles[5]Small-molecule pharmacophore / Terminal capping[6]
H-Bond Donor Capacity Reduced by 1 (Secondary Amine)[3]Completely Eliminated (Tertiary Amine)
Enzymatic Target Examples Prokaryotic Glycolytic Mutases (iPGM)[5], Digestive Proteases[4]MYST Family Lysine Acetyltransferases (KATs)[6]
Serum Protease Stability ( t1/2​ ) Moderate to High (Requires multiple substitutions for >8h stability)[4]Exceptionally High (Unrecognized by α -peptidases)
Membrane Permeability High (Passive diffusion across BBB)[3]Moderate to High (pH-dependent protonation)

Self-Validating Experimental Protocols

To objectively evaluate the performance of these compounds, the experimental design must be self-validating. The protocols below detail the causality behind each step, ensuring that the observed enzyme inhibition or stability is a direct result of the compound's structural modifications.

Protocol A: Evaluation of Enzymatic Stability (Human Serum Assay)

Purpose: To quantify the resistance of N-methylated compounds against systemic endopeptidases and exopeptidases.

  • Baseline Preparation: Dissolve the test compound (e.g., an N-methylated peptide or 3-(Dimethylamino)-2-phenylpropanoic acid derivative) in aqueous buffer (pH 7.4) to a final concentration of 100 µM. Causality: Establishing a known concentration in a physiological pH buffer ensures baseline peak area integration for later HPLC analysis.

  • Serum Incubation: Incubate the solution with 25% human serum at 37 °C[4]. Causality: This mimics the in vivo proteolytic environment. Standard peptides will degrade rapidly, while N-alkylated analogs will resist cleavage due to steric hindrance at the amide bond.

  • Reaction Quenching: At defined time intervals (0, 30, 60, 120, 240, 480 mins), extract 100 µL aliquots and immediately mix with 100 µL of 10% Trichloroacetic acid (TCA). Incubate at 4 °C for 15 minutes. Causality: TCA rapidly denatures and precipitates serum proteins, halting enzymatic activity instantly and preventing false degradation readings during analysis.

  • Quantification: Centrifuge at 12,000 rpm for 10 minutes. Analyze the supernatant via RP-HPLC. Plot the remaining area versus treatment time to calculate the half-life ( t1/2​ )[4].

Protocol B: High-Throughput Enzyme Inhibition Assay (KAT Inhibition)

Purpose: To measure the targeted active-site engagement of 3-(Dimethylamino)-2-phenylpropanoic acid derivatives against MYST family KATs.

  • Assay Setup: In a 384-well low-volume plate, prepare an assay buffer containing 100 mM Tris-HCl (pH 7.8), 15 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol, 0.02% m/v chicken egg white albumin, and 0.01% Tween-20[6]. Causality: Tween-20 and albumin are critical here; they prevent non-specific aggregation of the lipophilic N,N-dimethylated compounds, ensuring that any observed inhibition is due to true active-site binding, not colloidal interference.

  • Compound Incubation: Add the test compound (serial dilutions for IC50 determination) and the target KAT enzyme (e.g., TIP60 or MOZ)[6]. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 0.4 µM Acetyl coenzyme A (Acetyl-CoA) and the specific histone peptide substrate to initiate the reaction[6].

  • Detection: Measure the transfer of the acetyl group using a fluorescence-coupled detection system. Calculate the IC50 based on the dose-response curve.

W Prep 1. Compound Prep (Buffer + Tween-20) Incubate 2. Enzyme Incubation (Target + Inhibitor) Prep->Incubate Reaction 3. Add Acetyl-CoA (Initiate Transfer) Incubate->Reaction Analyze 4. Fluorometry (Quantify IC50) Reaction->Analyze

Self-validating high-throughput workflow for evaluating enzyme inhibition and stability.

Conclusion

While standard N-methylated amino acids are indispensable for stabilizing peptide backbones against digestive enzymes and improving oral bioavailability[3][4], 3-(Dimethylamino)-2-phenylpropanoic acid serves a distinctly different pharmacological purpose. By leveraging a β -amino acid backbone coupled with a permanent tertiary amine, it acts as a highly specialized, sterically demanding pharmacophore. This makes it uniquely suited for small-molecule drug design, particularly in developing highly selective inhibitors for complex epigenetic targets like MYST family KATs[6].

References

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science.[Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI.[Link]

  • Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Publications.[Link]

  • WO2019043139A1 - Fused[1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family.

Sources

Validation

Spectroscopic Comparison Guide: 3-(Dimethylamino)-2-phenylpropanoic Acid vs. Ester Derivatives

Executive Summary For researchers and drug development professionals, distinguishing between β-amino acids and their esterified derivatives is a critical analytical step, particularly in the synthesis of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, distinguishing between β-amino acids and their esterified derivatives is a critical analytical step, particularly in the synthesis of active pharmaceutical ingredients (APIs) like Tilidine, where ester derivatives often appear as regulated impurities[1]. This guide provides an objective, data-driven spectroscopic comparison between 3-(dimethylamino)-2-phenylpropanoic acid (the free acid) and its primary derivative, ethyl 3-(dimethylamino)-2-phenylpropanoate (the ethyl ester). By examining the structural dynamics—specifically the zwitterionic nature of the free acid—we can establish a clear causality for the observed shifts in NMR, FTIR, and Mass Spectrometry.

Structural Dynamics & Spectroscopic Causality

The fundamental spectroscopic differences between these two molecules stem from their phase-dependent ionization states.

The free acid contains both a basic dimethylamino group (pKa ~9) and an acidic carboxylic acid (pKa ~4). In the solid state and in polar solvents, it exists almost exclusively as a zwitterion (an inner salt). This proton transfer from the carboxyl group to the amine fundamentally alters the electron density across the molecule. Conversely, esterification replaces the acidic proton with an alkyl group (e.g., an ethyl group), locking the molecule into a neutral, un-ionized free base form. Because esters are highly volatile derivatives of carboxylic acids, they allow for distinct spectroscopic investigations without the complex hydrogen-bonding networks that complicate free acid analysis[2].

G A 3-(Dimethylamino)- 2-phenylpropanoic Acid (Zwitterionic Form) B Acid Chloride / Reactive Intermediate A->B SOCl₂ / Heat (Activation) D IR Shift: C=O ~1600 cm⁻¹ (COO⁻) A->D C Ethyl 3-(dimethylamino)- 2-phenylpropanoate (Neutral Ester) B->C EtOH / Base (Esterification) E IR Shift: C=O ~1735 cm⁻¹ (Ester) C->E

Derivatization pathway of 3-(dimethylamino)-2-phenylpropanoic acid to its ester and IR shifts.

Quantitative Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

The zwitterionic state of the free acid causes significant anisotropic and inductive deshielding. The protonated amine (-NH⁺(CH₃)₂) acts as a strong electron-withdrawing group, pulling electron density away from the adjacent methyl and methylene protons. In the ester, the amine is neutral, restoring electron density and shifting these signals upfield. Furthermore, the ¹³C resonance of the carboxylate carbon typically appears around 170–176 ppm, distinct from the covalent ester carbonyl[3].

Table 1: Comparative ¹H and ¹³C NMR Assignments

Nucleus / Position3-(Dimethylamino)-2-phenylpropanoic Acid (δ ppm)Ethyl 3-(dimethylamino)-2-phenylpropanoate (δ ppm)Causality / Shift Rationale
¹H: N-(CH₃)₂ ~2.80 (s, 6H)~2.25 (s, 6H)Strong inductive deshielding via protonated amine in the zwitterionic free acid.
¹H: C3-H₂ ~3.40 (m, 2H)~2.95 (m, 2H)Proximity to the -NH⁺ pole causes downfield shift in the acid.
¹H: C2-H ~3.90 (dd, 1H)~3.80 (dd, 1H)Dominated by the anisotropic effect of the adjacent phenyl ring; minimal change.
¹H: Ester -CH₂- N/A~4.10 (q, 2H)Characteristic ethoxy group insertion upon derivatization.
¹³C: C=O ~176.0~172.5Resonance in the carboxylate anion deshields the carbon relative to the covalent ester[3].
Fourier-Transform Infrared Spectroscopy (FTIR)

Infrared spectroscopy offers the most immediate confirmation of esterification. In the free acid, the carboxylate anion (COO⁻) features two equivalent C-O bonds due to resonance. This lowers the bond order, dropping the asymmetric stretching frequency to the 1600–1400 cm⁻¹ range[3]. The ester features a true C=O double bond, resulting in a high-frequency, sharp absorption.

Table 2: Key FTIR Vibrational Modes

Vibrational ModeFree Acid (cm⁻¹)Ethyl Ester (cm⁻¹)Causality / Shift Rationale
C=O Stretch ~1580 - 1610 (Asym. COO⁻)~1735 (Sharp)Resonance in the carboxylate lowers the force constant[3]; esterification restores the true double bond.
O-H / N-H Stretch 2500 - 3000 (Broad)N/AExtensive intermolecular hydrogen bonding in the zwitterionic lattice.
C-O Stretch ~1400 (Sym. COO⁻)~1180Distinct single bond stretching in the ester; absent in the delocalized carboxylate[3].
Mass Spectrometry (ESI-MS)

Mass spectrometric analysis of amino acid esters yields highly prominent peaks corresponding to the ionized fragment, allowing for direct determination of the molecular weight[4].

  • Free Acid: Often shows a strong [M+H]⁺ peak at m/z 194, with a characteristic neutral loss of H₂O (-18 Da) and dimethylamine (-45 Da) during MS/MS fragmentation.

  • Ethyl Ester: Exhibits a parent [M+H]⁺ peak at m/z 222. The dominant fragmentation pathway involves the loss of the ethoxy radical or ethanol, confirming the ester linkage, alongside the highly stable ionized amine fragment[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed to self-validate—meaning the procedure includes built-in checks that confirm the reliability of the data before interpretation begins.

High-Resolution NMR Workflow

NMR_Workflow S1 Sample Prep: Solvent Selection (Acid: D₂O/MeOD | Ester: CDCl₃) S2 Tuning & Matching (Align Wobble Curve to Larmor Freq) S1->S2 S3 Active Shimming (TMS Linewidth < 0.5 Hz) S2->S3 S4 Pulse Sequence Execution (1D ¹H, ¹³C, 2D HSQC) S3->S4 S5 Data Validation (SNR > 100:1 for lowest peak) S4->S5

Self-validating experimental workflow for high-resolution NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Solvent Selection & Preparation:

    • Action: Dissolve 15 mg of the ester in 0.6 mL CDCl₃. For the free acid, use D₂O or MeOD.

    • Causality & Validation: The zwitterionic acid is insoluble in non-polar CDCl₃. Attempting to use CDCl₃ for the acid will result in a cloudy suspension, failing the visual clarity check and preventing a stable deuterium lock.

  • Probe Tuning & Matching:

    • Action: Adjust the probe capacitance to match the impedance of the specific sample.

    • Causality & Validation: Ionic samples (like the zwitterion in MeOD) change the dielectric constant of the active volume. The wobble curve minimum must perfectly align with the target nucleus frequency to maximize power transfer.

  • Shimming:

    • Action: Optimize the Z-axis magnetic field homogeneity.

    • Causality & Validation: Validated by observing the ¹H lock signal plateau and ensuring the internal standard (TMS) peak width at half-height is < 0.5 Hz. Poor shimming artificially broadens the N-methyl singlets, masking true coupling constants.

  • Acquisition & Processing:

    • Action: Acquire 16 scans for ¹H and 512 scans for ¹³C. Apply a 0.3 Hz exponential line broadening during Fourier Transform.

ATR-FTIR Spectroscopic Analysis

Step-by-Step Methodology:

  • Background Compensation:

    • Action: Collect a background scan of the clean diamond/ZnSe ATR crystal.

    • Causality & Validation: The baseline must be flat with minimal H₂O/CO₂ interference. This ensures the broad 2500–3000 cm⁻¹ zwitterion band is not an artifact of atmospheric moisture.

  • Sample Application:

    • Action: Place 2–3 mg of the solid compound directly onto the crystal. Do not use KBr pellets.

    • Causality & Validation: KBr is highly hygroscopic. Absorbed water in a KBr matrix will confound the O-H/N-H stretching region. ATR eliminates matrix moisture interference, providing a true representation of the solid-state hydrogen bonding network.

  • Force Application & Acquisition:

    • Action: Apply pressure via the ATR anvil until the real-time absorbance preview reaches ~0.5–0.8 AU for the strongest peak (e.g., the 1735 cm⁻¹ ester stretch).

    • Causality & Validation: If absorbance exceeds 1.0 AU, the detector is saturated, leading to peak truncation and inaccurate relative intensity comparisons.

References

  • Title : Synthesis and Rotational Spectroscopic Investigation of Anthropogenic Amino Acid Ester Derivatives Source : illinois.edu URL : 2[2]

  • Title : Mass Spectrometric Studies on Amino Acid and Peptide Derivatives Source : SciSpace URL : 4[4]

  • Title : The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides Source : RSC Publishing URL : 3[3]

  • Title : Tilidine EP Impurity D (HCl Salt) | CAS 24811-92-5 Source : Veeprho URL : 1[1]

Sources

Comparative

Comprehensive Comparative Analysis of 2-Phenylpropionic Acid Derivatives as COX Inhibitors

Executive Summary Derivatives of 2-phenylpropionic acid—commonly known as "profens" (e.g., ibuprofen, naproxen, ketoprofen)—represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 2-phenylpropionic acid—commonly known as "profens" (e.g., ibuprofen, naproxen, ketoprofen)—represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). For researchers and drug development professionals, understanding the nuanced pharmacodynamics of these compounds is critical. Their primary mechanism of action is the competitive, reversible inhibition of cyclooxygenase (COX) enzymes, which disrupts the arachidonic acid cascade. This guide provides an objective, data-driven comparative analysis of profen derivatives, focusing on their structural binding mechanics, quantitative isozyme selectivity (COX-1 vs. COX-2), and the rigorously validated ex vivo methodologies used to evaluate them.

Structural Dynamics of COX Inhibition

The therapeutic efficacy and gastrointestinal toxicity profiles of profens are dictated by their interactions within the hydrophobic channel of the COX active site.

Mechanistically, the carboxylate moiety of the 2-phenylpropionic acid scaffold forms a critical ion-pair with Arg-120 and establishes hydrogen bonds with Tyr-355 at the constriction site of the COX channel. This interaction effectively blocks arachidonic acid from accessing the catalytic heme center [1].

Stereospecificity and the (R)-Profen Paradigm Shift: Profens possess a chiral center at the α-carbon. Historically, it was accepted that only the (S)-enantiomers actively inhibited arachidonic acid oxygenation, while the (R)-enantiomers were deemed inactive due to presumed steric clashes with the active site. However, recent crystallographic evidence has redefined this model. We now know that (R)-profens bind exclusively within the COX-2 active site. Rather than blocking arachidonic acid, they act as substrate-selective inhibitors that specifically prevent the oxygenation and degradation of endocannabinoids, such as 2-arachidonoylglycerol (2-AG) [2].

COX_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) Stomach, Kidney, Platelets AA->COX1 Metabolism COX2 COX-2 (Inducible) Inflammatory Sites AA->COX2 Metabolism PGH2 Prostaglandin H2 (Intermediate) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes (Inflammation, Pain, GI Protection) PGH2->Prostanoids Profens 2-Phenylpropionic Acids (Ibuprofen, Naproxen, etc.) Profens->COX1 Competitive Inhibition Profens->COX2 Competitive Inhibition

Arachidonic acid cascade and competitive COX inhibition by profens.

Quantitative Profiling: Potency and Selectivity

The therapeutic window of a profen is largely determined by its selectivity index (COX-2 IC₅₀ / COX-1 IC₅₀). A ratio greater than 1 indicates a preference for COX-1 (associated with higher gastrointestinal toxicity), while a ratio less than 1 indicates COX-2 selectivity. As shown below, most traditional 2-phenylpropionic acid derivatives are non-selective or slightly COX-1 preferential [3].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)Clinical Profile
Ibuprofen 1.2 - 15.01.3 - 25.0~1.0Balanced non-selective inhibitor; moderate GI risk.
Naproxen 0.6 - 7.41.2 - 16.4~1.5 - 2.0Slight COX-1 preference; longer half-life, lower CV risk.
Ketoprofen 0.002 - 2.60.3 - 1.9~150.0 (Highly COX-1)Highly potent COX-1 inhibitor; elevated GI toxicity risk.
Celecoxib (Ref)7.6 - 15.00.004 - 0.04< 0.01Highly selective COX-2 inhibitor; low GI risk, higher CV risk.

Data synthesized from established in vitro whole blood and purified enzyme assays. Variances in ranges account for differences in exogenous substrate concentrations across literature.

Experimental Framework: The Human Whole Blood Assay (hWBA)

While purified recombinant enzyme assays are useful for initial high-throughput screening, they fail to account for the high plasma protein binding (>99%) characteristic of profens. To accurately translate in vitro data to clinical expectations, the Human Whole Blood Assay (hWBA) is the gold standard [4].

Causality of Matrix Selection: The hWBA preserves physiological arachidonic acid concentrations, native cell-cell interactions, and natural protein binding dynamics, preventing the artificial inflation of drug potency [5].

hWBA_Workflow Blood Collect Heparinized Human Whole Blood Split Aliquot into two pathways Blood->Split COX1_Path COX-1 Assay (Platelet TXB2) Split->COX1_Path COX2_Path COX-2 Assay (Monocyte PGE2) Split->COX2_Path Incubate1 Incubate with Inhibitor Allow clotting (1h, 37°C) COX1_Path->Incubate1 Incubate2 Incubate with Inhibitor + LPS (24h, 37°C) COX2_Path->Incubate2 Measure1 Measure Serum TXB2 via Radioimmunoassay Incubate1->Measure1 Measure2 Measure Plasma PGE2 via Radioimmunoassay Incubate2->Measure2

Human Whole Blood Assay workflow for determining COX isozyme selectivity.

Step-by-Step hWBA Protocol (Self-Validating System)

This protocol is engineered with internal biochemical checkpoints to ensure absolute data trustworthiness.

Phase 1: Blood Collection & Preparation

  • Draw human venous blood from healthy, NSAID-free donors into heparinized tubes.

    • Causality: Heparin prevents premature coagulation. If blood clots prematurely, platelets activate and release COX-1-derived Thromboxane B2 (TXB2) before the inhibitor can equilibrate, ruining the baseline.

Phase 2: COX-1 Activity Assessment (Platelet TXB2 Generation)

  • Aliquot 1 mL of whole blood into glass tubes containing the test profen, a vehicle control (DMSO <0.2%), or a positive control (Indomethacin).

  • Incubate at 37°C for 1 hour to allow spontaneous coagulation.

    • Causality: Platelets lack nuclei and cannot synthesize COX-2. The mechanical act of coagulation activates platelets, driving constitutive COX-1 to convert endogenous arachidonic acid into Thromboxane A2 (measured via its stable metabolite, TXB2).

Phase 3: COX-2 Activity Assessment (Monocyte PGE2 Generation)

  • Aliquot 1 mL of heparinized blood into tubes containing the test profen, Aspirin (12 µg/mL), and Lipopolysaccharide (LPS, 10 µg/mL).

  • Incubate at 37°C for 24 hours.

    • Causality & Validation: Basal COX-2 is undetectable in circulating blood. LPS induces de novo COX-2 expression in monocytes over 24 hours. Crucially, Aspirin is added to irreversibly acetylate and neutralize background COX-1 activity. This acts as a self-validating mechanism ensuring that the Prostaglandin E2 (PGE2) measured at the end of the assay is strictly COX-2 derived.

Phase 4: Quantification

  • Centrifuge all samples (1,500 × g, 4°C, 10 min) to isolate serum (COX-1) and plasma (COX-2).

  • Quantify TXB2 and PGE2 concentrations using highly specific Radioimmunoassays (RIA) or Enzyme-Linked Immunosorbent Assays (ELISA). Calculate the IC₅₀ using non-linear regression analysis.

References

  • Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen, Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmxwAYC11f_1JHMiCCF7K9hn_ZfRBwtIXdkkaQX74m-jlOAFJSACtSRGz1rWlRlYEXg1jgap1dwtw6R6Gog-yKXx0WkND36aIWxcRkGFk86A9Gssb_NHjdwzIE5u9LS1_ErASNZooQPrHJd23htGbfkd8sPRM2mXB-VI703hyk9KvuwA4S6tuhHqxNIkFaZDEDZtGbXxEMsPUO-g5xcow4]
  • (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2, NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaIeWwp82l6r59IzL_dqXDjYYGWiEF5p-ThNGPXXU2XCyv46vg3fYx5ZkQtouUrEYj8n4xBrEKyxHDcnf4_d9adr87O5s5QiYUpVuAxHWgqTRF605tQhKAVJ5UmopsqVO1nchwfs52wUI68nI=]
  • The Core Mechanism of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMGEhyJivMkEzt3QKfbCzQoWOkkmUb3Mhr2UK5fuyCY7UGthrx8vSazMo439wCQoXHVl7RxM-hzZ6Fhfv-xvbCdt2L0tzDV3kf7HYPFbSVZQSkq-qZFeEeSZCx5sKJnTzVOdWRXI6ZjmbtZK32bUxWIJYeabGCmuhWySx1cCs895GKyOiRb9W9YiL6MQPsdzq3-q9iNelArpZJjvmwmRcbDv6dzfLMakDujKrqdFdRPEo=]
  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis, PNAS.[https://vertexaisearch.cloud.google.
  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2, Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZP3KDRPz7z1A2XaAOm5aeog9Z4Z1a0Hy5GRY3yu2_15KJUT9ZVS2O0ARcEbDoCt6kvy89t8uwpxl96Vep35diB073fQdWu-ia7YDfFtvhqTvsrbddmDCrvhKxH8WQOOJrWMa46CFEWBuOiWV7bkuiEdRFZe-nqKPS]
Comparative

A Comparative Guide to the Metabolic Stability of Optically Active Propanoic Acid Analogs

This guide provides an in-depth comparative analysis of the metabolic stability of optically active propanoic acid analogs, a class of compounds prominently featuring the 2-arylpropionic acids (profens), which are among...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the metabolic stability of optically active propanoic acid analogs, a class of compounds prominently featuring the 2-arylpropionic acids (profens), which are among the most widely used non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the metabolic fate of these chiral drugs is paramount in drug development, as stereochemistry profoundly influences pharmacokinetic and pharmacodynamic properties. Often, one enantiomer is responsible for the therapeutic activity (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to adverse effects[1][2]. This guide will explore the key metabolic pathways, present comparative stability data, and detail the experimental protocols necessary for this evaluation, providing researchers and drug development professionals with a comprehensive resource.

The Critical Role of Stereoselectivity in Propanoic Acid Analog Metabolism

The enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, are themselves chiral macromolecules. This inherent chirality results in stereoselective binding and catalysis, meaning that the two enantiomers of a chiral drug like a profen can be treated as distinct substrates by the body. This can lead to significant differences in their rates of metabolism and clearance, impacting overall drug exposure, efficacy, and safety profiles[2]. A fascinating and crucial aspect of profen metabolism is the unidirectional chiral inversion of the inactive (R)-enantiomer to the pharmacologically active (S)-enantiomer, effectively making the (R)-form a prodrug[3][4].

Major Metabolic Pathways and Comparative Stability

The metabolic landscape for optically active propanoic acid analogs is dominated by three primary routes: chiral inversion, Phase I oxidation, and Phase II glucuronidation. The extent and rate of these pathways differ significantly between various profens and their respective enantiomers.

Unidirectional Chiral Inversion

This unusual metabolic process is a hallmark of the 2-arylpropionic acid class. It proceeds via the formation of a high-energy acyl-CoA thioester intermediate, a reaction that is stereoselective and primarily converts the (R)-enantiomer to its (S)-antipode[3]. This inversion has profound clinical implications, as it enhances the overall therapeutic effect of the racemic drug. However, the extent of this inversion is highly variable among different profens.

Phase I Oxidation (CYP450-Mediated)

The primary Phase I metabolic route is the oxidation of the propanoic acid side chain or the aromatic ring system, catalyzed by CYP enzymes[5]. CYP2C9 is a major contributor to the metabolism of many common NSAIDs, including ibuprofen and flurbiprofen[6]. This hydroxylation increases the water solubility of the compounds, facilitating their subsequent elimination.

Phase II Conjugation (Acyl Glucuronidation)

Following Phase I oxidation, or acting directly on the parent drug, Phase II enzymes conjugate the carboxylic acid group with glucuronic acid to form an acyl glucuronide[7][8]. This is a major clearance pathway that significantly enhances renal elimination. It is important to note that these acyl glucuronide metabolites can be chemically reactive and may undergo intramolecular rearrangement (acyl migration), a process whose rate can also be stereoselective[9]. For instance, the (R)-ibuprofen acyl glucuronide has been shown to be less stable than its (S)-diastereoisomer[9].

cluster_Phase1 Phase I Metabolism cluster_Inversion Chiral Inversion cluster_Phase2 Phase II Metabolism R_profen (R)-Propanoic Acid Analog (e.g., R-Ibuprofen) R_oxidized Oxidized Metabolites (R-enantiomer) R_profen->R_oxidized CYP450 (e.g., CYP2C9) CoA_intermediate Acyl-CoA Thioester (from R-enantiomer) R_profen->CoA_intermediate Acyl-CoA Synthetase R_glucuronide Acyl Glucuronide (R-enantiomer) R_profen->R_glucuronide UGTs S_profen (S)-Propanoic Acid Analog (e.g., S-Ibuprofen) S_oxidized Oxidized Metabolites (S-enantiomer) S_profen->S_oxidized CYP450 (e.g., CYP2C9) S_glucuronide Acyl Glucuronide (S-enantiomer) S_profen->S_glucuronide UGTs R_oxidized_glucuronide Oxidized Acyl Glucuronide (R-enantiomer) R_oxidized->R_oxidized_glucuronide UGTs S_oxidized_glucuronide Oxidized Acyl Glucuronide (S-enantiomer) S_oxidized->S_oxidized_glucuronide UGTs CoA_intermediate->S_profen Epimerase

Caption: Generalized metabolic pathways for optically active propanoic acid analogs.

Comparative Data Summary

The following table summarizes the key metabolic characteristics of several common optically active propanoic acid analogs.

Compound Pharmacologically Active Enantiomer Extent of (R) to (S) Chiral Inversion (in humans) Primary Metabolic Pathways Key Enzymes Involved
Ibuprofen (S)-(+)-Ibuprofen[1]High (35% - 70%)[4][10]Chiral Inversion, Oxidation (hydroxylation, carboxylation), Glucuronidation[5]CYP2C9, UGTs[6]
Naproxen (S)-(+)-NaproxenVery low / negligibleGlucuronidation (major), O-demethylation (minor)[6]UGTs, CYP2C9, CYP1A2[6]
Ketoprofen (S)-(+)-KetoprofenLow (~10%)[10]Glucuronidation (major), Aromatic Hydroxylation (minor)UGTs
Flurbiprofen (S)-(+)-FlurbiprofenLow / small range[4][10]Oxidation (4'-hydroxylation), Glucuronidation[8]CYP2C9 (solely for 4'-hydroxylation)[6], UGTs

Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess and compare the metabolic stability of drug candidates, in vitro assays using liver-derived subcellular fractions or intact cells are indispensable tools in drug discovery.[11][12] These assays allow for the determination of key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint)[12][13].

Protocol 1: Liver Microsomal Stability Assay

Causality: This assay is a cost-effective, high-throughput screen primarily used to evaluate Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 and UGT enzymes[14]. By incubating the test compound with microsomes and necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs), one can measure the rate of metabolism mediated by these key enzyme families.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a cofactor solution. For CYP-mediated metabolism, this is typically an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and cofactor solution to 37°C.

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution. This is considered Time 0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

    • The 0-minute time point should be taken immediately after adding the cofactor.

  • Reaction Quenching:

    • Immediately add the aliquot to a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Protocol 2: Hepatocyte Stability Assay

Causality: This assay is considered a more comprehensive in vitro model because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their corresponding cofactors in a more physiologically relevant cellular environment[14][15]. This allows for the assessment of overall hepatic clearance, including contributions from cytosolic enzymes and transporters, which are absent in microsomes.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).

  • Incubation:

    • Dispense the hepatocyte suspension into a multi-well plate. Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator to allow cells to acclimate.

    • Prepare a working solution of the test compound in the incubation medium.

    • Add the test compound working solution to the wells to initiate the reaction (final concentration typically 1 µM).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot from the appropriate wells[15].

  • Reaction Quenching:

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard, as described in the microsomal assay.

  • Sample Processing & Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as outlined in the microsomal stability protocol.

Data Analysis and Interpretation
  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k [15].

  • Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein or 10⁶ cells) = (0.693 / t½) * (Incubation Volume / Amount of Protein or Cells) [15].

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagents Prepare Reagents - Test Compound - Biological Matrix (Microsomes/Hepatocytes) - Buffers & Cofactors (NADPH/UDPGA) prewarm Pre-warm Matrix & Cofactors to 37°C reagents->prewarm incubate Initiate Reaction (Add Compound & Cofactors) prewarm->incubate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction (Ice-cold Acetonitrile + Internal Standard) sampling->quench process Process Sample (Vortex, Centrifuge) quench->process lcms LC-MS/MS Analysis (Quantify Parent Compound) process->lcms plot Plot Data (ln % Remaining vs. Time) lcms->plot calc Calculate Parameters - Slope (k) - Half-life (t½) - Intrinsic Clearance (CLint) plot->calc

Caption: Experimental workflow for in vitro metabolic stability assessment.

Conclusion

The metabolic stability of optically active propanoic acid analogs is a complex interplay of stereoselective enzymatic processes, including chiral inversion, oxidation, and glucuronidation. A thorough understanding of these pathways is crucial for optimizing drug design and predicting in vivo pharmacokinetic behavior. As demonstrated, compounds like ibuprofen and naproxen, despite their structural similarities, exhibit vastly different metabolic profiles, primarily driven by the efficiency of the chiral inversion pathway. The systematic application of robust in vitro assays, such as those using liver microsomes and hepatocytes, provides essential data to guide the selection and development of safer and more effective drug candidates. This guide serves as a foundational resource, grounding experimental choices in established scientific principles to ensure the generation of reliable and translatable metabolic stability data.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Meunier, F., & Meunier, B. (1985). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. PubMed. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. [Link]

  • Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

  • Reis, R. L., & Neves, P. (2007). Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. SciELO. [Link]

  • Tanaka, Y., et al. (1990). Acyl Glucuronidation and Glucosidation of Pranoprofen, a 2-Arylpropionic Acid Derivative, in Mouse Liver and Kidney Homogenates. J-Stage. [Link]

  • Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology. [Link]

  • Pharmacology. (n.d.). Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. [Link]

  • Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

  • Zhou, S. F., et al. (2014). Regioselective oxidation of phospho-NSAIDs by human cytochrome P450 and flavin monooxygenase isoforms: implications for their pharmacokinetic properties and safety. PMC. [Link]

  • Sanins, S. M., et al. (1990). Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes. PubMed. [Link]

  • Magdalou, J., et al. (1988). Glucuronidation of 2-arylpropionic acids pirprofen, flurbiprofen, and ibuprofen by liver microsomes. PubMed. [Link]

  • Jacobson, A. R., & Callery, P. S. (2002). Studies on the Chemical Reactivity of 2-Phenylpropionic Acid 1-O-Acyl Glucuronide and S-Acyl-CoA Thioester Metabolites. ACS Publications. [Link]

  • Clayton, J. S., et al. (2007). NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues. PubMed. [Link]

  • Ichinose, H., et al. (2022). Metabolism of non-steroidal anti-inflammatory drugs (NSAIDs) by Streptomyces griseolus CYP105A1 and its variants. PubMed. [Link]

  • Martin, J. H., et al. (2002). Is cytochrome P450 2C9 genotype associated with NSAID gastric ulceration?. PMC. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Dimethylamino)-2-phenylpropanoic acid

Here is the comprehensive operational and safety guide for handling 3-(Dimethylamino)-2-phenylpropanoic acid, designed specifically for researchers and drug development professionals. Chemical Profile & Hazard Causality...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and safety guide for handling 3-(Dimethylamino)-2-phenylpropanoic acid, designed specifically for researchers and drug development professionals.

Chemical Profile & Hazard Causality

3-(Dimethylamino)-2-phenylpropanoic acid (CAS: 6286-14-2)[1], frequently handled in the laboratory as its hydrochloride salt (CAS: 858785-97-4)[2], is a synthetic amino acid derivative widely used as an intermediate in drug development. As a solid powder containing both a tertiary amine and a carboxylic acid, it presents specific occupational hazards that dictate strict handling protocols.

The Causality of Risk:

  • Dermal & Ocular Toxicity: The amphoteric nature of the molecule allows it to disrupt the lipid bilayers of the stratum corneum and the corneal epithelium. Contact with ambient moisture (such as sweat or the tear film) can lead to localized pH shifts, causing acute dermatitis (Skin Irrit. 2) and severe eye irritation (Eye Irrit. 2).

  • Inhalation Hazard: The fine crystalline structure of the powder makes it highly susceptible to aerosolization. Inhalation of these particulates causes mechanical and chemical irritation of the mucosal membranes in the upper respiratory tract, classified as Specific Target Organ Toxicity - Single Exposure (STOT SE 3).

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical properties of the compound, aligning with the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

Protection ZoneRequired PPEMaterial SpecificationScientific Rationale (Causality)
Hands Disposable GlovesNitrile (Minimum 4 mil thickness)Nitrile provides superior chemical resistance to organic acids and amines compared to latex, preventing transdermal absorption and localized dermatitis.
Eyes Safety GogglesANSI Z87.1-compliant, indirect ventingProtects against airborne particulates and prevents the compound from dissolving in the tear film, which would cause acute corneal irritation.
Body Lab CoatFlame-resistant (FR) or 100% CottonPrevents electrostatic attraction of the powder to synthetic clothing fibers, minimizing secondary exposure outside the laboratory.
Respiratory Local ExhaustChemical Fume Hood (Face velocity 80-100 fpm)Aerodynamic containment prevents the inhalation of fine crystalline dust, directly mitigating STOT SE 3 respiratory risks.

Operational Workflow: Safe Handling Protocol

This step-by-step methodology ensures that the kinetic dispersion of the powder is minimized, protecting the researcher and maintaining the integrity of the laboratory environment as recommended by Prudent Practices in the Laboratory[4].

Phase 1: Pre-Operational Verification

  • Ventilation Check: Verify that the chemical fume hood is operational. The face velocity must be between 80 and 100 feet per minute (fpm).

    • Validation: Check the digital monitor or use a Kimwipe to visually confirm negative pressure before opening the chemical container.

  • PPE Inspection: Don a fully buttoned lab coat, safety goggles, and nitrile gloves.

    • Validation: Perform a visual and tactile inspection of the gloves for micro-tears before handling the chemical.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static device (e.g., Zerostat gun) on the weighing boat.

    • Causality: Eliminating static charge prevents the dry powder from repelling and aerosolizing upon transfer.

  • Kinetic Control: Use a clean, stainless-steel spatula to transfer the powder slowly. Keep the source bottle and the weighing boat as close together as possible to minimize the drop height.

  • Secondary Containment: If the analytical balance is located outside the fume hood, place the sealed weighing boat into a secondary container (e.g., a clean, sealable jar) before transporting it across the laboratory to prevent draft-induced dispersion.

Phase 3: Decontamination

  • Wet Wiping: Immediately wipe down the spatula, balance pan, and fume hood surface with a damp cloth (using 70% isopropanol or water).

    • Causality: Wet wiping traps residual particulates in a liquid matrix, eliminating the risk of secondary airborne exposure.

Spill Response & Disposal Plan

In the event of an accidental release, immediate containment is required to prevent respiratory exposure.

Spill Response Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill zone.

  • Wet Containment (No Dry Sweeping): Never use a broom or brush. Dry sweeping imparts kinetic energy to the powder, creating a severe inhalation hazard. Instead, cover the spill with absorbent pads dampened with water or a mild solvent.

  • Collection: Use a non-sparking scoop to transfer the wet matrix into a compatible, sealable secondary container.

Hazardous Waste Disposal: Disposal must strictly adhere to EPA regulations for hazardous waste generators under 40 CFR 262[5].

  • Segregation: Store the collected waste away from strong oxidizing agents and strong bases to prevent unintended exothermic reactions.

  • Labeling: Immediately affix a compliant hazardous waste label detailing the chemical name ("3-(Dimethylamino)-2-phenylpropanoic acid waste") and its primary hazard ("Irritant").

  • Storage: Transfer the sealed container to the designated Satellite Accumulation Area (SAA). Ensure the container remains closed at all times except when actively adding waste[5].

Process Visualization

G Start Risk Assessment: 3-(Dimethylamino)-2-phenylpropanoic acid PPE Don Proper PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->Hood Weigh Weighing & Handling (Minimize Dust Generation) Hood->Weigh Spill Spill Event Detected? Weigh->Spill Clean Wet Wipe & Contain (Avoid Dry Sweeping) Spill->Clean Yes Proceed Proceed to Reaction / Assay Spill->Proceed No Dispose Hazardous Waste Disposal (EPA 40 CFR 262) Clean->Dispose Proceed->Dispose Waste Generation

Workflow for the safe handling and spill response of 3-(Dimethylamino)-2-phenylpropanoic acid.

References

  • [2] Title: 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride — Chemical Substance Information. Source: NextSDS. URL:[Link]

  • [3] Title: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Source: eCFR (Electronic Code of Federal Regulations). URL:[Link]

  • [5] Title: Hazardous Waste Generator Regulatory Summary (40 CFR 262). Source: Environmental Protection Agency (EPA). URL:[Link]

  • [4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Academies of Sciences, Engineering, and Medicine. URL:[Link]

Sources

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